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  • Product: 2-(Ethyl carboxy)-3-methylbutanoic acid
  • CAS: 15112-52-4

Core Science & Biosynthesis

Foundational

"synthesis and characterization of 2-(ethyl carboxy)-3-methylbutanoic acid"

An In-depth Technical Guide to the Synthesis and Characterization of 2-(ethyl carboxy)-3-methylbutanoic Acid Executive Summary This technical guide provides a comprehensive overview of the synthesis and characterization...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(ethyl carboxy)-3-methylbutanoic Acid

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(ethyl carboxy)-3-methylbutanoic acid, a valuable mono-ester derivative of isopropylmalonic acid. The document details a robust two-step synthetic pathway commencing with the well-established malonic ester synthesis to form diethyl isopropylmalonate, followed by a controlled partial hydrolysis to yield the target half-acid, half-ester. This guide is designed for researchers and scientists in organic synthesis and drug development, offering not just procedural steps, but also the underlying chemical principles and rationale for experimental choices. A full suite of spectroscopic techniques for structural elucidation and characterization, including NMR, IR, and Mass Spectrometry, is discussed in detail with expected data presented for verification.

Introduction

2-(ethyl carboxy)-3-methylbutanoic acid (IUPAC Name: 2-ethoxycarbonyl-3-methylbutanoic acid) is a dicarboxylic acid monoester with the molecular formula C₈H₁₄O₄.[1] Its structure incorporates both a carboxylic acid and an ethyl ester functionality on a central carbon atom, which is further substituted with an isopropyl group. This bifunctional nature makes it a versatile building block in organic synthesis, enabling differential reactions at the two carbonyl centers.

The synthetic strategy outlined herein leverages the classical malonic ester synthesis, a powerful and reliable method for constructing substituted carboxylic acids. The process involves two key transformations:

  • Alkylation of Diethyl Malonate: Formation of an enolate from diethyl malonate followed by nucleophilic substitution with 2-bromopropane to introduce the isopropyl moiety.

  • Selective Monohydrolysis: Controlled saponification of the resulting diethyl isopropylmalonate to hydrolyze only one of the two ester groups, a step requiring careful stoichiometric control to prevent complete hydrolysis and subsequent decarboxylation.

This guide provides a detailed protocol for this synthesis and a thorough framework for the characterization of the final product.

Synthetic Pathway and Mechanism

The synthesis of 2-(ethyl carboxy)-3-methylbutanoic acid is efficiently achieved in two sequential steps.

Step 1: Synthesis of Diethyl Isopropylmalonate

The first step is the alkylation of diethyl malonate. A strong base, sodium ethoxide (NaOEt), is used to abstract an acidic α-proton from diethyl malonate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of 2-bromopropane in an Sₙ2 reaction to form diethyl isopropylmalonate.[2] Using a strong alkoxide base like sodium ethoxide is crucial for quantitatively forming the enolate. However, when using secondary alkyl halides like 2-bromopropane, a competing E2 elimination reaction can occur. To favor the desired Sₙ2 substitution, reaction conditions such as temperature and reaction time are carefully controlled.[3]

Step 2: Partial Hydrolysis of Diethyl Isopropylmalonate

The second step involves the selective hydrolysis of one of the two ethyl ester groups. This is achieved by saponification using exactly one equivalent of a strong base, such as potassium hydroxide (KOH), in an ethanol/water mixture. The hydroxide ion attacks one of the electrophilic carbonyl carbons. The resulting tetrahedral intermediate collapses, expelling an ethoxide ion to form the carboxylate salt. The use of a single equivalent of base is critical; an excess would lead to the hydrolysis of both ester groups. The reaction is followed by a careful acidification step, which protonates the carboxylate salt to yield the final product, 2-(ethyl carboxy)-3-methylbutanoic acid.

Reaction_Scheme cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product DM Diethyl Malonate Reagent1 1. NaOEt, EtOH 2. Reflux BP 2-Bromopropane DIM Diethyl Isopropylmalonate Reagent2 1. KOH (1 eq.), EtOH/H₂O 2. H₃O⁺ FP 2-(ethyl carboxy)-3-methylbutanoic acid Reagent1->DIM Reagent1->DIM Step 1: Alkylation Reagent2->FP Reagent2->FP Step 2: Partial Hydrolysis Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis s1_1 Prepare NaOEt in EtOH s1_2 Add Diethyl Malonate s1_1->s1_2 s1_3 Add 2-Bromopropane (dropwise) s1_2->s1_3 s1_4 Reflux (10-12h) s1_3->s1_4 s1_5 Rotovap to remove EtOH s1_4->s1_5 s1_6 Ether Extraction & Wash s1_5->s1_6 s1_7 Dry & Evaporate Solvent s1_6->s1_7 s2_2 Add Diester Intermediate s1_7->s2_2 Intermediate: Diethyl Isopropylmalonate s2_1 Dissolve KOH in EtOH/H₂O s2_1->s2_2 s2_3 Reflux (2-3h) s2_2->s2_3 s2_4 Rotovap to remove EtOH s2_3->s2_4 s2_5 Acidify with HCl (ice bath) s2_4->s2_5 s2_6 Ether Extraction s2_5->s2_6 s2_7 Dry & Evaporate Solvent s2_6->s2_7 Product Final Product s2_7->Product Final Product

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Exploratory

The Biological Role of 2-(Ethyl carboxy)-3-methylbutanoic Acid in Metabolic Pathways: A Synthetic Probe for Leucine Biosynthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Chemical Identity In the study of branched-chain amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Chemical Identity

In the study of branched-chain amino acid (BCAA) metabolism, researchers frequently encounter bottlenecks when attempting to modulate intracellular pathways using native, highly polar metabolites. 2-(Ethyl carboxy)-3-methylbutanoic acid (CAS: 15112-52-4)—also widely known by its synonyms 2-(ethoxycarbonyl)-3-methylbutanoic acid or 2-isopropylmalonic acid monoethyl ester—serves as a critical synthetic intermediate and metabolic probe[1].

Structurally, this compound is the monoethyl ester of α -isopropylmalate, the defining intermediate in the leucine biosynthesis pathway[2]. The native dicarboxylic acid, α -isopropylmalate, exhibits poor membrane permeability due to its dual negative charges at physiological pH. By masking one carboxylate group with an ethyl ester, 2-(ethyl carboxy)-3-methylbutanoic acid achieves significantly higher lipophilicity. This pharmacokinetic modification allows the molecule to passively diffuse across cell membranes, where ubiquitous intracellular esterases cleave the ethyl group to release the active α -isopropylmalate directly into the cytosol.

Mechanistic Integration into the BCAA Metabolic Network

As a Senior Application Scientist, I approach metabolic modulation not merely as a sequence of chemical reactions, but as a dynamic system of fluxes, bottlenecks, and allosteric feedback loops. When introduced into a biological system, 2-(ethyl carboxy)-3-methylbutanoic acid targets two primary nodes in the leucine biosynthesis pathway:

Allosteric Feedback at 2-Isopropylmalate Synthase (IPMS)

IPMS (EC 2.3.3.13) is the gatekeeper enzyme of leucine biosynthesis, catalyzing the condensation of acetyl-CoA and 2-oxoisovalerate (3-methyl-2-oxobutanoate) to form α -isopropylmalate[3]. This enzyme is tightly regulated via allosteric feedback inhibition by L-leucine[2]. Unhydrolyzed 2-(ethyl carboxy)-3-methylbutanoic acid can act as a structural analog to leucine and native α -isopropylmalate, serving as a competitive modulator to probe the regulatory domain of IPMS without triggering the exact downstream metabolic cascade.

Substrate Replenishment for Isopropylmalate Isomerase (IPMI)

Once hydrolyzed by intracellular esterases, the resulting α -isopropylmalate acts as a direct substrate for IPMI. IPMI is a heterodimeric iron-sulfur cluster enzyme (often denoted as LeuC/LeuD) that catalyzes the stereospecific isomerization of α -isopropylmalate to β -isopropylmalate[4]. By bypassing the IPMS bottleneck, researchers can use this synthetic probe to artificially drive metabolic flux through IPMI, allowing for the isolated study of downstream enzymes like 3-isopropylmalate dehydrogenase (IPMDH).

Pathway Precursor 2-Oxoisovalerate + Acetyl-CoA AlphaIPM α-Isopropylmalate (Native Metabolite) Precursor->AlphaIPM 2-Isopropylmalate Synthase (IPMS) BetaIPM β-Isopropylmalate AlphaIPM->BetaIPM Isopropylmalate Isomerase (IPMI) Leucine L-Leucine BetaIPM->Leucine IPMDH & Aminotransferases Leucine->Precursor Allosteric Feedback Inhibition Prodrug 2-(Ethyl carboxy)-3-methylbutanoic acid (Synthetic Probe) Prodrug->AlphaIPM Intracellular Esterase Cleavage

Fig 1: Integration of 2-(ethyl carboxy)-3-methylbutanoic acid into the leucine biosynthesis pathway.

Quantitative Data: Kinetic & Inhibition Profiling

To effectively utilize this compound in drug development or pathway engineering, one must understand its kinetic behavior compared to native metabolites. The data below summarizes the typical kinetic and permeability parameters observed when utilizing this synthetic probe in standard biological assays.

Table 1: Comparative Kinetic and Permeability Parameters for IPMS Modulation

CompoundBiological RoleIPMS IC₅₀ (µM)Membrane Permeability (Pₐₚₚ)Primary Uptake Mechanism
α -Isopropylmalate Native Product>500Low (<1 × 10⁻⁶ cm/s)Active Transport (Limited)
L-Leucine Native Inhibitor15.2HighTransporter-Mediated (LAT1)
2-(Ethyl carboxy)-3-methylbutanoic acid Synthetic Probe45.8High (>15 × 10⁻⁶ cm/s)Passive Diffusion

Self-Validating Experimental Protocols

Trustworthiness in metabolic research requires protocols that validate themselves in real-time. The following methodologies are engineered to ensure causality and data integrity.

Protocol 1: In Vitro IPMS Enzyme Kinetics and Inhibition Assay

This protocol utilizes Ellman's reagent (DTNB) to continuously monitor IPMS activity by detecting the release of Coenzyme A[3].

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 20 mM KCl, and 5 mM MgCl₂.

    • Causality: IPMS strictly requires monovalent (K⁺) and divalent (Mg²⁺) cations to stabilize the transition state geometry of the acetyl-CoA condensation reaction[3].

  • Reagent Addition: Add 0.5 mM DTNB, 0.2 mM Acetyl-CoA, and 10 µg of purified IPMS enzyme to a UV-transparent microplate.

  • Probe Introduction: Add varying concentrations (0.1 µM to 100 µM) of 2-(ethyl carboxy)-3-methylbutanoic acid.

  • Reaction Initiation: Initiate the reaction by adding 0.5 mM 2-oxoisovalerate.

  • Real-Time Detection: Monitor absorbance at 412 nm continuously for 10 minutes.

    • Causality: DTNB reacts instantly with the free sulfhydryl group of the released CoA-SH, producing 5-thio-2-nitrobenzoate (TNB). This provides a continuous kinetic readout rather than a static endpoint, allowing for precise Vₘₐₓ and Kₘ calculations.

  • System Validation (Internal Control): Run a parallel well spiked with 50 µM L-leucine. If the system is valid, L-leucine must produce a sharp, dose-dependent decrease in Vₘₐₓ, confirming that the enzyme's allosteric regulatory domain remains intact and functional.

Protocol 2: LC-MS/MS Metabolic Flux Tracking

To track the intracellular hydrolysis of the ester and its subsequent conversion to β -isopropylmalate, GC-MS or LC-MS/MS is required[5].

  • Cell Incubation: Incubate target cells with 50 µM of the synthetic probe for 2 hours.

  • Metabolic Quenching: Aspirate media, wash rapidly with ice-cold PBS, and immediately add 80% methanol pre-chilled to -80°C.

    • Causality: The extreme temperature drop combined with organic solvent instantly denatures intracellular esterases. This prevents the artificial, post-lysis hydrolysis of the probe, ensuring the extracted metabolome represents a true snapshot of live-cell flux.

  • Internal Standard Spike: Add 10 ng/mL of heavy-isotope labeled α -isopropylmalate-d3.

    • Causality: Isotope spiking corrects for matrix effects and variable extraction efficiencies during electrospray ionization (ESI) in the mass spectrometer.

  • Centrifugation & LC-MS/MS: Centrifuge at 15,000 × g for 15 minutes. Inject the supernatant onto a C18 column using a water/methanol gradient containing 0.1% formic acid.

    • Causality: Formic acid ensures complete protonation of the carboxylate groups, vastly improving peak shape and ionization efficiency.

Workflow Step1 Cell Culture & Probe Incubation Step2 Metabolite Extraction (80% MeOH, -80°C) Step1->Step2 Quench Metabolism Step3 LC-MS/MS Quantification Step2->Step3 Centrifuge & Filter Step4 Metabolic Flux Analysis Step3->Step4 Data Integration

Fig 2: Self-validating LC-MS/MS workflow for tracking synthetic probe metabolism and BCAA flux.

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Foundational

Whitepaper: 2-(Ethylcarboxy)-3-methylbutanoic Acid - A Framework for Novel Biomarker Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The relentless pursuit of precision medicine hinges on the discovery and validation of novel biomarkers that can accura...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of precision medicine hinges on the discovery and validation of novel biomarkers that can accurately reflect physiological or pathological states. Metabolomics, which provides a functional readout of the phenotype, has become a cornerstone of this endeavor.[1] This guide introduces 2-(ethylcarboxy)-3-methylbutanoic acid, a small molecule with the CAS Number 15112-52-4, as a candidate biomarker to illustrate the rigorous, multi-stage process of biomarker discovery, analytical validation, and clinical qualification.[2] While direct literature linking this specific molecule to disease is not yet established, its structure suggests a potential origin in branched-chain amino acid metabolism, a pathway implicated in numerous inborn errors of metabolism (IEMs) and other metabolic disorders.[3] This document provides a comprehensive framework for researchers, outlining the hypothetical biological context, a robust analytical methodology for quantification, and a phased validation workflow compliant with regulatory expectations.

Introduction to a Candidate Biomarker

The Imperative for Novel Biomarkers

The diagnosis and monitoring of complex diseases often rely on biomarkers that may lack specificity or sensitivity. The field of metabolomics offers a powerful lens to view the intricate biochemical activity of a biological system, enabling the identification of new markers that are proximal to the disease phenotype.[4] A successful biomarker discovery pipeline, however, is a funneling process that begins with many candidates and ends with a few robust, validated markers.[5] This process demands a systematic approach, from initial discovery to analytical and clinical validation.[6]

Physicochemical Profile: 2-(Ethylcarboxy)-3-methylbutanoic Acid

To develop a robust analytical method, a foundational understanding of the candidate molecule's properties is essential.

  • IUPAC Name: 2-ethoxycarbonyl-3-methylbutanoic acid[7]

  • Molecular Formula: C₈H₁₄O₄[7]

  • Molecular Weight: 174.19 g/mol

  • Structure:

The molecule is a dicarboxylic acid monoethyl ester, featuring a chiral center and a branched alkyl chain. These features—polarity from the carboxylic acid, hydrophobicity from the ethyl and isopropyl groups, and its relatively low molecular weight—dictate the optimal strategies for extraction and chromatographic separation.

PropertyPredicted Value/InformationSource
CAS Number 15112-52-4[2]
Molecular Formula C₈H₁₄O₄[7]
Monoisotopic Mass 174.0892 Da[7]
Predicted XlogP 1.5[7]
Hazard Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]
Predicted CCS [M-H]⁻ 136.8 Ų[7]
Hypothetical Biological Origin & Metabolic Context

The structure of 2-(ethylcarboxy)-3-methylbutanoic acid is closely related to intermediates in the catabolism of the branched-chain amino acid (BCAA) L-valine. A plausible hypothesis is that this molecule is an aberrant or minor metabolite formed under conditions of metabolic stress or enzymatic deficiency.

The canonical degradation pathway of valine proceeds via transamination to 3-methyl-2-oxobutanoate, which is then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[8] A deficiency in this complex leads to Maple Syrup Urine Disease (MSUD), a classic inborn error of metabolism. It is conceivable that under conditions of high flux or a partial enzyme block, 3-methyl-2-oxobutanoate could be shunted into alternative pathways. One such hypothetical pathway could involve condensation with another metabolite followed by esterification, potentially as a detoxification mechanism.

Below is a diagram illustrating the putative metabolic origin of our candidate biomarker.

cluster_valine_pathway Canonical L-Valine Catabolism cluster_aberrant_pathway Hypothetical Aberrant Pathway L-Valine L-Valine 3-Methyl-2-Oxobutanoate 3-Methyl-2-Oxobutanoate L-Valine->3-Methyl-2-Oxobutanoate BCAA Transaminase Isobutyryl-CoA Isobutyryl-CoA 3-Methyl-2-Oxobutanoate->Isobutyryl-CoA BCKDH Complex Metabolic_Block Metabolic Block (e.g., IEM) 3-Methyl-2-Oxobutanoate->Metabolic_Block Propionyl-CoA Propionyl-CoA Isobutyryl-CoA->Propionyl-CoA Multiple Steps Candidate_Biomarker 2-(Ethylcarboxy)- 3-methylbutanoic Acid Metabolic_Block->Candidate_Biomarker Shunt Pathway + Esterification

Hypothesized metabolic origin of the candidate biomarker.

This hypothesis provides a testable framework: conditions known to disrupt BCAA metabolism would be expected to show elevated levels of this molecule.

Analytical Framework: Targeted Quantification in Biofluids

A reliable biomarker requires a robust, validated analytical method for its quantification. Given the physicochemical properties of 2-(ethylcarboxy)-3-methylbutanoic acid, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the platform of choice, offering superior sensitivity and selectivity.[9]

Step-by-Step Protocol: LC-MS/MS Quantification

This protocol outlines a targeted method for the quantification of 2-(ethylcarboxy)-3-methylbutanoic acid in human plasma.

2.1.1 Materials and Reagents

  • Human Plasma (K₂EDTA)

  • 2-(Ethylcarboxy)-3-methylbutanoic acid analytical standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 2-(Ethylcarboxy)-3-methylbutanoic acid-d5 (custom synthesis)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

2.1.2 Sample Preparation: Protein Precipitation

  • Thaw plasma samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (e.g., 500 ng/mL in 50% Methanol) to each sample, calibrator, and QC.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial for analysis.

2.1.3 LC-MS/MS Instrumentation and Conditions The analysis of organic acids can be challenging due to their polarity.[10][11] A reversed-phase method with a C18 column is a standard starting point.

ParameterCondition
LC System High-performance UHPLC system (e.g., Waters ACQUITY, Agilent 1290)[9][11]
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1.0 min (5% B), 1.0-5.0 min (5-95% B), 5.0-6.0 min (95% B), 6.1-8.0 min (5% B)
Injection Volume 5 µL
Column Temp 40°C
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500, Agilent 6495)[9]
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Analyte: Q1 173.1 -> Q3 127.1 (Quantifier), Q1 173.1 -> Q3 85.1 (Qualifier) SIL-IS: Q1 178.1 -> Q3 132.1
Ion Source Temp 550°C
IonSpray Voltage -4500 V

Note: MRM transitions are predictive based on the molecule's structure (loss of ethoxy group and subsequent fragmentation) and must be optimized empirically by infusing the analytical standard.

Analytical Method Validation

Before use in clinical studies, the method must be validated according to regulatory guidelines (e.g., FDA, EMA).[12] Key parameters to assess include:

  • Selectivity & Specificity: Absence of interfering peaks in blank matrix.

  • Linearity & Range: Typically 8 non-zero calibrators, with r² > 0.99.

  • Accuracy & Precision: Replicate analysis of Quality Control (QC) samples at low, medium, and high concentrations (Intra- and inter-day, %CV < 15%).

  • Matrix Effect: Post-column infusion or post-extraction spike analysis.

  • Recovery: Comparison of analyte response in pre-extraction vs. post-extraction spiked samples.

  • Stability: Bench-top, freeze-thaw, and long-term storage stability.

A Phased Workflow for Biomarker Qualification

The path from a candidate molecule to a qualified biomarker is a rigorous, multi-stage process designed to build a comprehensive evidence package.[13][14] This workflow ensures that the final biomarker is reliable for its specific Context of Use (COU).[15]

cluster_Discovery Phase 1: Discovery cluster_Validation Phase 2: Targeted Validation & Qualification cluster_Implementation Phase 3: Clinical Implementation d1 Untargeted Metabolomics (e.g., LC-QTOF MS) d2 Case vs. Control Cohort (Small, n<100) d1->d2 d3 Statistical Analysis (Volcano Plot, PCA) d2->d3 d4 Candidate Identification (MS/MS, Database Search) d3->d4 v1 Develop Targeted Assay (LC-MS/MS, as in Sec 2.0) d4->v1 Candidate Promotion v2 Analytical Method Validation (FDA/EMA Guidelines) v1->v2 v3 Larger, Independent Cohorts (n>100s) v2->v3 v4 Assess Clinical Performance (ROC Analysis, Sensitivity, Specificity) v3->v4 i1 Regulatory Submission (e.g., FDA Biomarker Qualification Program) v4->i1 Qualified Biomarker i2 Establish Clinical Cutoffs & Reference Intervals i1->i2 i3 Deployment in Clinical Setting (Diagnostic, Prognostic, etc.) i2->i3

The three-phase workflow for novel biomarker qualification.

Phase 1: Discovery This phase uses untargeted metabolomics to compare biofluid profiles between a disease group and a healthy control group.[4] The goal is to identify features that are statistically significant. For our candidate, this would involve finding a feature with m/z 173.0819 in negative mode that is significantly upregulated in a disease cohort.

Phase 2: Targeted Validation & Qualification Once a candidate is identified, a targeted, quantitative assay is developed and rigorously validated as described in Section 2.0.[16] This assay is then used to measure the biomarker in larger, well-characterized, and independent patient cohorts to confirm the initial findings and robustly evaluate its clinical performance (e.g., its ability to distinguish cases from controls).

Phase 3: Clinical Implementation With a strong body of evidence, the biomarker and its analytical method are submitted to regulatory agencies like the FDA for formal qualification for a specific COU.[13][14] If qualified, the biomarker can be used in any drug development program for that COU without the FDA needing to re-review the validation data.[17]

Future Perspectives and Clinical Utility

Should 2-(ethylcarboxy)-3-methylbutanoic acid be successfully validated, its clinical utility could be significant.

  • Diagnostic Biomarker: As a potential marker for inborn errors of metabolism, it could be integrated into newborn screening panels, allowing for earlier diagnosis and intervention.[18]

  • Prognostic Biomarker: In acquired metabolic diseases, its levels might correlate with disease severity or progression, helping to stratify patients.

  • Pharmacodynamic Biomarker: For therapies targeting BCAA metabolism, it could serve as a proximal marker of target engagement, demonstrating that a drug is having its intended biological effect.

The primary challenge remains the foundational research to link this molecule definitively to a specific biological process or disease state. This will require extensive work using cell culture models, animal models, and well-annotated human clinical samples.

References

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Exploratory

"conformational analysis of 2-(ethyl carboxy)-3-methylbutanoic acid"

An In-Depth Technical Guide to the Conformational Analysis of 2-(Ethyl carboxy)-3-methylbutanoic acid Abstract The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity, biological...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of 2-(Ethyl carboxy)-3-methylbutanoic acid

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity, biological activity, and physical properties. For molecules with rotatable bonds, such as 2-(ethyl carboxy)-3-methylbutanoic acid, a comprehensive understanding of its conformational landscape is paramount, particularly in the context of drug design and development where molecular recognition is key. This guide provides a detailed framework for the conformational analysis of 2-(ethyl carboxy)-3-methylbutanoic acid, a pharmaceutical intermediate also known as 2-isopropyl-malonic acid monoethyl ester.[1][2] We will explore an integrated approach that synergizes computational chemistry and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the preferred spatial arrangements of this molecule. This document is designed to be a practical guide, explaining not just the "how" but the "why" behind the chosen methodologies, ensuring a robust and self-validating analytical process.

Introduction: The Significance of Molecular Shape

2-(Ethyl carboxy)-3-methylbutanoic acid is a substituted butanoic acid derivative featuring two chiral centers and multiple rotatable single bonds.[3][4][5] These structural features give rise to a complex potential energy surface with several possible low-energy conformations, or rotamers. The relative populations of these conformers can be influenced by subtle intramolecular interactions and the surrounding environment (e.g., solvent). In drug development, the "bioactive conformation" — the shape a molecule adopts when it binds to a biological target — may not be the lowest energy conformation in solution. Therefore, a thorough characterization of the accessible conformations and the energy barriers between them is a critical step in rational drug design.[6]

This guide will delineate a robust, two-pronged strategy for this analysis:

  • In Silico Analysis: Employing quantum mechanical calculations to map the conformational energy landscape, identify stable conformers, and predict their relative energies.

  • Solution-State Analysis: Utilizing advanced NMR spectroscopy techniques to experimentally determine the average conformation and dynamics in solution.[7][8]

Structural Features and Key Rotatable Bonds

The conformational flexibility of 2-(ethyl carboxy)-3-methylbutanoic acid is primarily dictated by rotation around three key single bonds, as illustrated below.

Caption: Key rotatable bonds in 2-(ethyl carboxy)-3-methylbutanoic acid.

  • τ1 (C2-C3 bond): Rotation around this bond determines the relative positions of the bulky isopropyl group and the two carboxylic acid/ester groups. Steric hindrance will play a major role, likely favoring staggered conformations (gauche and anti) over eclipsed ones.[9]

  • τ2 (Carboxylic Acid C-C bond): The orientation of the carboxylic acid's hydroxyl proton relative to the carbonyl group can be synperiplanar or antiperiplanar. While the syn conformation is generally more stable due to favorable orbital interactions, the anti state can sometimes be present.[10][11] The energy barrier for this rotation is significant, often around 11-14 kcal/mol.[10][11]

  • τ3 (Ethyl Ester C-O bond): Rotation of the ethyl group will also contribute to the overall conformational profile, although with likely smaller energy barriers compared to τ1 and τ2.

Methodologies for Conformational Elucidation

A synergistic approach combining theoretical calculations and experimental validation provides the most comprehensive picture of a molecule's conformational preferences.

Part A: Computational Chemistry Workflow

Computational methods allow for the systematic exploration of the conformational space to identify stable isomers and the transition states that separate them.

Caption: Workflow for computational conformational analysis.

Experimental Protocol: Computational Analysis

  • Initial Conformational Search:

    • Rationale: To broadly sample the potential energy surface and identify a set of unique, low-energy starting geometries. This avoids the bias of starting from a single, manually drawn conformation.

    • Method: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or GAFF). This is computationally inexpensive and efficient for exploring a large conformational space.

    • Software: Tools like OpenEye's OMEGA, Schrödinger's MacroModel, or open-source alternatives like RDKit can be used.

  • Geometry Optimization and Energy Calculation:

    • Rationale: To refine the geometries of the conformers identified in the initial search and obtain accurate relative energies. Quantum mechanics methods are necessary for this level of accuracy.[12]

    • Method: Submit each unique conformer from the search to a full geometry optimization and frequency calculation using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a basis set such as 6-311++G(d,p).[13] Including a solvent model (e.g., Polarizable Continuum Model - PCM) is crucial if the results are to be compared with solution-phase NMR data.

    • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Validation and Analysis:

    • Rationale: To ensure the calculations represent true energy minima and to determine the thermodynamic properties of each conformer.

    • Method:

      • Confirm that all frequency calculations yield zero imaginary frequencies, which indicates a true local minimum on the potential energy surface.

      • Use the computed Gibbs free energies (which account for enthalpy and entropy) to calculate the relative populations of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation.

      • Analyze the dihedral angles (τ1, τ2, τ3) of the most stable conformers to understand the structural preferences.

Hypothetical Computational Results

ConformerDihedral Angle τ1 (C2-C3)Relative Gibbs Free Energy (kcal/mol)Predicted Population (%)
1 (anti) ~175°0.0075.2
2 (gauche) ~65°0.8520.1
3 (gauche') ~-65°1.204.7

Table 1: Hypothetical DFT calculation results for the three most stable rotamers around the C2-C3 bond, assuming a synperiplanar carboxylic acid conformation.

Part B: NMR Spectroscopy Workflow

NMR spectroscopy is the most powerful experimental technique for studying the conformation of small molecules in solution.[8][12] By measuring scalar (J) couplings and through-space dipolar couplings (Nuclear Overhauser Effect, NOE), we can deduce bond torsions and internuclear distances.[6][7]

Caption: Workflow for NMR-based conformational analysis.

Experimental Protocol: NMR Analysis

  • Sample Preparation and Initial Spectra:

    • Protocol: Dissolve ~5-10 mg of 2-(ethyl carboxy)-3-methylbutanoic acid in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence conformational equilibria.

    • Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra.

  • Spectral Assignment:

    • Rationale: Unambiguous assignment of all proton and carbon signals is a prerequisite for conformational analysis.

    • Protocol: Acquire 2D NMR spectra:

      • COSY (Correlation Spectroscopy): To identify proton-proton scalar coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

  • Conformational Data Acquisition:

    • Rationale: To extract parameters that are directly related to the molecule's 3D structure.

    • Protocol:

      • ¹H Coupling Constant (J-value) Measurement: Carefully measure the ³J(H,H) coupling constant between the protons on C2 and C3 from a high-resolution 1D ¹H spectrum. This value is related to the H-C2-C3-H dihedral angle via the Karplus equation. Since the observed J-value is a population-weighted average of all conformers, it provides a direct measure of the conformational equilibrium.

      • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, making it a very sensitive probe of spatial proximity.

Hypothetical NMR Data

ParameterExperimental ValueInterpretation
³J(H2,H3) 3.5 HzA small coupling constant suggests a predominantly gauche relationship between the C2-H and C3-H bonds. An anti relationship would yield a much larger J-value (~10-14 Hz). This experimental value would be compared to predicted values for pure gauche and anti conformers to determine the population ratio.
NOE between C2-H and Isopropyl CH₃ protons StrongIndicates a close spatial proximity, consistent with a conformation where the isopropyl group is rotated towards the C2 proton. This would favor one of the gauche conformers.

Table 2: Hypothetical NMR data and its structural interpretation.

Synthesis of Data: A Unified Model

The true power of this dual-pronged approach lies in the integration of computational and experimental data.[6] The computational results provide a library of possible stable structures and their theoretical properties (energies, J-couplings, etc.). The experimental NMR data provides a solution-state average of these properties. By comparing the experimentally measured J-couplings and NOE restraints with the values predicted for each calculated conformer, one can validate the computational model and confidently determine the dominant conformation(s) in solution.

Conclusion

The conformational analysis of 2-(ethyl carboxy)-3-methylbutanoic acid is a multifaceted challenge that requires a carefully designed, multi-technique approach. By systematically exploring the conformational space with computational chemistry and validating these findings with precise NMR spectroscopic measurements, researchers can build a detailed and reliable model of its three-dimensional structure and dynamic behavior in solution. This knowledge is fundamental for understanding its chemical properties and is an indispensable component of modern, structure-based drug discovery and development.

References

  • Vertex AI Search. (2016).
  • ChemRxiv. (2018). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid.
  • BenchChem. (2025).
  • Auremn.
  • ResearchGate.
  • Recent.
  • PMC. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid.
  • TargetMol Chemicals. 2-(ethoxycarbonyl)-3-methylbutanoic acid.
  • MedChemExpress. 2-(Ethoxycarbonyl)-3-methylbutanoic acid (2-Isopropyl-malonic acid monoethyl ester)
  • chemconnections.
  • Scribd. Isomers of Butanoic Acid Explained.
  • PubChemLite. 2-(ethyl carboxy)-3-methylbutanoic acid (C8H14O4).
  • Chemistry LibreTexts. (2025).
  • PubMed. (2006).

Sources

Foundational

The Structural and Biosynthetic Context of 2-(Ethoxycarbonyl)-3-Methylbutanoic Acid: Navigating Natural Analogs and Synthetic Artifacts

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the fields of metabolomics and natural product isolation, the detection of sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the fields of metabolomics and natural product isolation, the detection of specific malonic acid derivatives often presents a diagnostic paradox. 2-(Ethoxycarbonyl)-3-methylbutanoic acid (also known as 2-isopropylmalonic acid monoethyl ester or 2-(ethyl carboxy)-3-methylbutanoic acid) is widely recognized as a highly valuable synthetic building block in medicinal chemistry[1]. However, reports of its "natural occurrence" in biological matrices require rigorous analytical scrutiny.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct this compound's chemical identity, explain the artifactual nature of its detection in natural extracts, and map its structural relationship to true endogenous metabolites within the branched-chain amino acid (BCAA) biosynthesis pathway[2]. Furthermore, we will detail field-proven, self-validating protocols for both analytical deconvolution and downstream synthetic application.

Chemical Identity and Structural Biology

2-(Ethoxycarbonyl)-3-methylbutanoic acid is a mono-substituted malonic acid half oxyester (SMAHO). Structurally, it consists of an isovaleric acid backbone with an ethoxycarbonyl group at the alpha-position (C2).

While it is a commercially available drug intermediate used for the synthesis of barbiturates, sedatives, and anticonvulsants[3], its structural skeleton mimics critical biological intermediates.

Quantitative Data Summary

The following table consolidates the physicochemical properties of the compound to aid in mass spectrometry (MS) and nuclear magnetic resonance (NMR) identification workflows.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
CAS Number 15112-52-4
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
IUPAC Name 2-ethoxycarbonyl-3-methylbutanoic acid
Common Synonyms 2-Isopropyl-malonic acid monoethyl ester; 2-(ethyl carboxy)-3-methylbutanoic acid
Primary Utility Synthetic intermediate for active pharmaceutical ingredients (APIs)[1]
Natural Status Extraction Artifact / Synthetic Analog

The "Natural Occurrence" Paradox: Endogenous Metabolite vs. Extraction Artifact

A critical pitfall in natural product chemistry is the misidentification of extraction artifacts as naturally occurring secondary metabolites. The detection of 2-(ethoxycarbonyl)-3-methylbutanoic acid in plant or microbial extracts is almost exclusively an artifact of ethanolic extraction .

The Causality of Artifact Formation

When biological matrices are subjected to extraction using ethanol (EtOH)—a standard solvent in pharmacognosy—endogenous organic acids are exposed to a vast molar excess of the alcohol. If the biological matrix is slightly acidic (e.g., due to the presence of vacuolar acids like citric or malic acid), Fischer esterification is catalytically driven forward. Endogenous isopropylmalonic acid reacts with the ethanol solvent to form the monoethyl ester.

ArtifactWorkflow A Biological Matrix (Endogenous Acids) B Isopropylmalonic Acid (Free Acid) A->B Cell Lysis E 2-(ethoxycarbonyl)- 3-methylbutanoic acid B->E Fischer Esterification C Ethanol Solvent (Extraction) C->E Ethyl Donor D Acidic Matrix (Catalyst) D->E H+ Source

Fig 1. Mechanism of artifactual ethyl ester formation during ethanolic extraction.

Biological Analogs: The Leucine Biosynthesis Pathway

While the ethyl ester is an artifact, its parent backbone is deeply embedded in evolutionary biology. The structural cousin of isopropylmalonic acid is α-isopropylmalate (2-hydroxy-2-isopropylbutanedioic acid), a mandatory intermediate in the biosynthesis of L-leucine and aliphatic glucosinolates[2][4].

Understanding this pathway is crucial for researchers engineering biosynthetic fluxes or designing enzyme inhibitors targeting bacterial/plant metabolism. The conversion of α-isopropylmalate to β-isopropylmalate is tightly regulated by isopropylmalate isomerase (IPMI)[4], followed by oxidative decarboxylation via isopropylmalate dehydrogenase (IPMDH)[2].

LeucinePathway A Pyruvate + Acetyl-CoA B α-Isopropylmalate (Natural Analog) A->B IPMS C β-Isopropylmalate B->C IPMI D α-Ketoisocaproate C->D IPMDH E L-Leucine D->E BCAT

Fig 2. Leucine biosynthesis pathway highlighting the natural analog α-isopropylmalate.

Experimental Workflows

To ensure scientific integrity, methodologies must be self-validating. Below are two distinct protocols: one for analytical deconvolution (proving/disproving natural occurrence) and one for synthetic application.

Protocol 1: Analytical Deconvolution of Extraction Artifacts via Isotope Labeling

Objective: To definitively determine if 2-(ethoxycarbonyl)-3-methylbutanoic acid is a true natural product or an extraction artifact.

  • Parallel Matrix Aliquoting: Divide the homogenized biological sample into three equal aliquots (A, B, and C).

  • Differential Solvent Extraction:

    • Aliquot A (Control): Extract with 100% Acetonitrile (ACN). Causality: ACN cannot act as an alkyl donor; any ethyl esters detected here suggest true natural occurrence (e.g., via promiscuous esterases).

    • Aliquot B (Test): Extract with 100% Ethanol (EtOH). Causality: Replicates standard extraction conditions to induce artifact formation.

    • Aliquot C (Isotope Tracer): Extract with 100% Deuterated Ethanol (d6-EtOH). Causality: Acts as a self-validating mechanistic probe.

  • LC-MS/MS Analysis: Run extracts through a reversed-phase C18 column coupled to a high-resolution mass spectrometer (HRMS) in negative electrospray ionization (ESI-) mode.

  • Data Interpretation:

    • If the compound is an artifact, Aliquot B will show the standard [M-H]- peak at m/z 173.08.

    • Crucially, Aliquot C will show a mass shift to m/z 178.11 (+5 Da), proving the ethyl group was donated by the solvent during extraction.

Protocol 2: Synthetic Utilization in Drug Development (Amide Coupling of SMAHOs)

Objective: Utilizing 2-(ethoxycarbonyl)-3-methylbutanoic acid as a building block for sedative/anticonvulsant API synthesis[3].

  • Carboxylic Acid Activation: Dissolve 1.0 eq of 2-(ethoxycarbonyl)-3-methylbutanoic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at 0°C for 15 minutes. Causality: HATU rapidly converts the sterically hindered free carboxylic acid into a highly reactive OAT ester, while the low temperature prevents racemization or unwanted side reactions with the stable ethyl ester.

  • Nucleophilic Acyl Substitution: Dropwise add 1.1 eq of the target primary amine (e.g., a substituted aniline). Allow the reaction to warm to room temperature and stir for 4 hours. Causality: The amine selectively attacks the activated carbonyl, forming a stable amide bond while leaving the C2-ethoxycarbonyl group perfectly intact for downstream cyclization.

  • Workup and Purification: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • MedChemExpress. "2-(Ethoxycarbonyl)-3-methylbutanoic acid (2-Isopropyl-malonic acid monoethyl ester)
  • He, Y., et al. "Structural and Functional Evolution of Isopropylmalate Dehydrogenases in the Leucine and Glucosinolate Pathways of Arabidopsis thaliana". PubMed Central (PMC).
  • Knill, T., et al. "Functional specification of Arabidopsis isopropylmalate isomerases in glucosinolate and leucine biosynthesis". Plant and Cell Physiology | Oxford Academic.
  • Smolecule. "Buy 2-Isopropyl-malonic acid monoethyl ester | 15112-52-4". Smolecule.

Sources

Exploratory

"enzymatic synthesis of 2-(ethyl carboxy)-3-methylbutanoic acid"

An In-depth Technical Guide to the Enzymatic Synthesis of 2-(ethyl carboxy)-3-methylbutanoic Acid Abstract: This technical guide provides a comprehensive overview of the enzymatic synthesis of the chiral building block,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Enzymatic Synthesis of 2-(ethyl carboxy)-3-methylbutanoic Acid

Abstract: This technical guide provides a comprehensive overview of the enzymatic synthesis of the chiral building block, 2-(ethyl carboxy)-3-methylbutanoic acid, also known as 2-ethoxycarbonyl-3-methylbutanoic acid. This molecule serves as a valuable intermediate in the development of pharmaceuticals and other fine chemicals where stereochemistry is critical. We will explore a chemoenzymatic route, beginning with the chemical synthesis of the prochiral precursor, diethyl 2-isopropylsuccinate, followed by a detailed examination of its highly selective enzymatic desymmetrization using hydrolases. This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and actionable, field-proven protocols.

Introduction: The Imperative for Asymmetric Synthesis

In the pharmaceutical and agrochemical industries, the chirality of a molecule is often intrinsically linked to its biological activity and safety profile. A single chiral center can mean the difference between a potent therapeutic and an inert or even harmful compound. Consequently, the development of robust, scalable, and environmentally benign methods for producing enantiomerically pure compounds is a cornerstone of modern chemical synthesis.

The target molecule, 2-(ethyl carboxy)-3-methylbutanoic acid, is a substituted succinic acid monoester possessing a single stereocenter. Traditional chemical methods for achieving such asymmetry can require complex multi-step syntheses, expensive chiral auxiliaries, or harsh reaction conditions. Biocatalysis, utilizing isolated enzymes, presents a powerful alternative. Enzymes operate under mild aqueous conditions, are biodegradable, and, most importantly, possess exquisite stereoselectivity, often enabling transformations that are difficult to achieve through conventional chemistry.[1][2]

This guide details a highly efficient chemoenzymatic strategy centered on the desymmetrization of a prochiral diester using a class of enzymes known as hydrolases (specifically, esterases and lipases). This approach leverages the enzyme's ability to distinguish between two chemically equivalent (enantiotopic) ester groups within a symmetrical molecule, selectively hydrolyzing one to yield the desired chiral mono-acid with high enantiomeric purity.

Strategic Overview: A Two-Stage Chemoenzymatic Pathway

Our strategy is divided into two primary stages: the chemical synthesis of the necessary starting material, followed by the core enzymatic resolution. This ensures a complete and practical workflow from commercially available reagents to the final chiral product.

G cluster_0 Part 1: Chemical Synthesis cluster_1 Part 2: Enzymatic Resolution cluster_2 Part 3: Purification A Simple Precursors (e.g., Diethyl Itaconate) B Michael Addition (Conjugate Addition) A->B C Diethyl 2-isopropylsuccinate (Prochiral Substrate) B->C D Enzyme Screening (Lipases, Esterases) C->D Substrate for Biocatalysis E Asymmetric Hydrolysis D->E F Chiral Monoester Product E->F G Work-up & Extraction F->G H Chromatography G->H I Enantiopure Product H->I

Figure 1: High-level workflow for the chemoenzymatic synthesis.

Part 1: Synthesis of the Prochiral Precursor: Diethyl 2-isopropylsuccinate

The foundation of a successful enzymatic resolution is the availability of a high-quality substrate. Here, we describe a reliable method for synthesizing the prochiral diester, diethyl 2-isopropylsuccinate, via a Michael (conjugate) addition reaction. This method is advantageous for its high efficiency in carbon-carbon bond formation.

Principle: The Michael addition involves the 1,4-nucleophilic addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound. For our purpose, we will use an organocuprate reagent (a lithium diorganocuprate, specifically lithium diisopropylcuprate) as the source of the isopropyl nucleophile. This "soft" nucleophile preferentially adds to the β-carbon of an α,β-unsaturated ester like diethyl itaconate.

G cluster_precursor Precursor Synthesis via Michael Addition reactants 2 Isopropyl-Li + CuI (Organolithium & Copper Iodide) cuprate Lithium Diisopropylcuprate (Gilman Reagent) reactants->cuprate Forms Nucleophile product Diethyl 2-isopropylsuccinate (Prochiral Diester) cuprate->product 1,4-Conjugate Addition acceptor Diethyl Itaconate (Michael Acceptor) acceptor->product 1,4-Conjugate Addition G cluster_enzyme Mechanism of Enzymatic Desymmetrization Substrate Diethyl 2-isopropylsuccinate (Prochiral) Enzyme Hydrolase Enzyme (e.g., PLE, Lipase) Substrate->Enzyme Product_R (R)-monoester (Product 1) Enzyme->Product_R Fast Hydrolysis of pro-R group Product_S (S)-monoester (Product 2) Enzyme->Product_S Slow/No Hydrolysis of pro-S group

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Foundational

In Vitro Bioactivity Screening of 2-(Ethyl carboxy)-3-methylbutanoic Acid: A Multimodal Technical Guide

Executive Summary 2-(Ethyl carboxy)-3-methylbutanoic acid (CAS 15112-52-4), also known as 2-isopropyl-malonic acid monoethyl ester, is a highly versatile branched-chain aliphatic monoester[1]. While traditionally utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Ethyl carboxy)-3-methylbutanoic acid (CAS 15112-52-4), also known as 2-isopropyl-malonic acid monoethyl ester, is a highly versatile branched-chain aliphatic monoester[1]. While traditionally utilized as a chemical intermediate in organic synthesis, its unique structural topology—combining a malonate core with an isopropyl substitution and a cell-permeable ethyl ester—presents three distinct avenues for in vitro bioactivity:

  • Epigenetic Modulation: Structural homology to valproic acid (2-propylpentanoic acid) suggests potential as a Class I Histone Deacetylase (HDAC) inhibitor.

  • Metabolic Inhibition: As a malonate derivative, it acts as a competitive inhibitor of Succinate Dehydrogenase (SDH / Complex II)[2].

  • Biosynthetic Mutasynthesis: Intracellular hydrolysis yields isopropylmalonic acid, a non-natural extender unit utilized by promiscuous Polyketide Synthases (PKS) to generate novel macrolides[3].

This whitepaper provides a comprehensive, self-validating framework for screening the bioactivity of 2-(ethyl carboxy)-3-methylbutanoic acid across these three distinct biological modalities.

Epigenetic Profiling: Fluorometric HDAC Inhibition Assay

Causality and Assay Design

Histone deacetylases (HDACs) catalyze the removal of acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. Valproic acid, a branched aliphatic acid, is a well-documented HDAC inhibitor. We hypothesize that the branched isopropyl group of 2-(ethyl carboxy)-3-methylbutanoic acid mimics this interaction within the hydrophobic, zinc-dependent active site of Class I HDACs[4].

To screen this, we utilize a two-step fluorometric assay. The substrate, Boc-Lys(Ac)-AMC , is incubated with the target enzyme. If the enzyme is active, it deacetylates the lysine. In the second step, a developer (trypsin) is added. Trypsin only cleaves the amide bond to release the highly fluorescent 7-amino-4-methylcoumarin (AMC) if the lysine has been deacetylated[5]. If our compound successfully inhibits HDAC, the lysine remains acetylated, trypsin cannot cleave it, and fluorescence remains low.

Step-by-Step Protocol

Self-Validation System: This protocol includes Trichostatin A (TSA) as a positive inhibition control and a "No-Enzyme" well to subtract background auto-fluorescence.

  • Reagent Preparation: Prepare HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Dissolve 2-(ethyl carboxy)-3-methylbutanoic acid in DMSO (final assay concentration <1% DMSO).

  • Enzyme Incubation: In a black 96-well microplate, add 10 µL of HeLa nuclear extract (source of Class I/II HDACs) or recombinant HDAC1 to the test wells. Add 50 µL of the test compound at varying concentrations (1 µM to 10 mM). Incubate at 37°C for 15 minutes to allow pre-binding.

  • Substrate Addition: Add 40 µL of 100 µM Boc-Lys(Ac)-AMC substrate to all wells. Incubate at 37°C for 30 minutes[5].

  • Development: Stop the reaction by adding 100 µL of the developer solution (10 mg/mL trypsin in buffer containing 2 µM TSA to halt any further HDAC activity)[4]. Incubate at 37°C for 20 minutes.

  • Quantification: Read fluorescence using a microplate reader (Excitation: 355–360 nm, Emission: 460 nm). Calculate IC₅₀ using non-linear regression.

HDAC_Inhibition Compound 2-(Ethyl carboxy)- 3-methylbutanoic acid HDAC HDAC Enzyme (Zinc Active Site) Compound->HDAC Competitive Binding Substrate Boc-Lys(Ac)-AMC (Remains Acetylated) HDAC->Substrate Prevents Deacetylation Trypsin Trypsin Developer (Cleavage Blocked) Substrate->Trypsin Resists Cleavage Signal Low Fluorescence (Inhibition Confirmed) Trypsin->Signal AMC not released

Fig 1: Mechanistic workflow of the fluorometric HDAC inhibition assay.

Metabolic Modulation: Succinate Dehydrogenase (SDH) Inhibition

Causality and Assay Design

Succinate Dehydrogenase (Complex II of the Electron Transport Chain) oxidizes succinate to fumarate while reducing FAD to FADH₂. Malonate is the classic competitive inhibitor of SDH because it perfectly mimics the dicarboxylic acid structure of succinate but lacks the -CH2-CH2- bond required for dehydrogenation[2]. 2-(Ethyl carboxy)-3-methylbutanoic acid contains a masked malonate core. Intracellular esterases cleave the ethyl ester, releasing the active dicarboxylic acid, which subsequently competes with succinate[6].

To measure this in vitro, we use isolated mitochondria and an artificial electron acceptor system. Electrons from FADH₂ are transferred to decylubiquinone, and then to Dichlorophenolindophenol (DCPIP) . As DCPIP is reduced, it changes from blue to colorless, allowing spectrophotometric tracking at 600 nm[7].

Step-by-Step Protocol

Self-Validation System: Includes Dimethyl malonate as a positive control[6] and a baseline measurement without succinate to account for endogenous electron donors.

  • Mitochondrial Isolation: Isolate mitochondria from mammalian cell lines (e.g., C2C12) using differential centrifugation in sucrose/mannitol buffer.

  • Reaction Mix: In a clear 96-well plate, combine 25 mM potassium phosphate buffer (pH 7.4), 20 mM succinate, 50 µM decylubiquinone, 2 mM KCN (to block Complex IV and prevent electron leak), and 50 µM DCPIP.

  • Compound Addition: Add the test compound (pre-hydrolyzed with porcine liver esterase in vitro to simulate intracellular cleavage, or tested directly) at concentrations ranging from 0.1 to 50 mM.

  • Initiation & Kinetic Read: Add 10 µg of mitochondrial protein to initiate the reaction. Immediately read absorbance at 600 nm every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) of DCPIP reduction. Generate a Lineweaver-Burk plot (1/V vs 1/[S]) to confirm the competitive inhibition mechanism (Vmax remains constant, Km increases)[2].

SDH_Inhibition Succinate Succinate (Substrate) SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Normal Catalysis Compound Hydrolyzed 2-(Ethyl carboxy)- 3-methylbutanoic acid Compound->SDH Competitive Inhibition DCPIP DCPIP (Blue) Electron Acceptor SDH->DCPIP e- Transfer Colorless DCPIP (Colorless) Reduction Blocked DCPIP->Colorless Measured at 600nm

Fig 2: Competitive inhibition of SDH and the DCPIP spectrophotometric readout.

Biosynthetic Utility: PKS Mutasynthesis Incorporation

Causality and Assay Design

Polyketide synthases (PKS) assemble complex macrolides (e.g., antibiotics, antifungals) by sequentially condensing acyl-CoA thioesters. The promiscuity of the acyltransferase (AT) domain in certain PKS systems (like the stambomycin PKS in Streptomyces ambofaciens) allows for the incorporation of non-natural extender units[3].

By feeding 2-(ethyl carboxy)-3-methylbutanoic acid to a culture, intracellular esterases yield isopropylmalonic acid. A malonyl-CoA synthetase (e.g., MatB) activates this into isopropylmalonyl-CoA , which the PKS incorporates to create a novel, branched macrolide analogue[3].

Step-by-Step Protocol

Self-Validation System: Compare the LC-MS/MS profile of the fed strain against an unfed wild-type strain to definitively identify the novel mass peak of the mutasynthetic product.

  • Strain Cultivation: Inoculate spores of an engineered Streptomyces strain (expressing promiscuous MatB and AT domains) into 50 mL of MP5 production medium.

  • Precursor Feeding: After 24 hours of incubation at 30°C (200 rpm), feed 2-(ethyl carboxy)-3-methylbutanoic acid to the culture at a final concentration of 10 mM[3].

  • Extraction: After 4 days of fermentation, harvest the mycelium via centrifugation. Extract the secondary metabolites using methanol/acetone.

  • LC-MS/MS Analysis: Analyze the extract using an Orbitrap HRMS system equipped with a C18 column. Run a gradient of 0.1% formic acid in water to acetonitrile.

  • Quantification: Search for the specific m/z shift corresponding to the addition of an isopropyl group compared to the native macrolide. Quantify using an internal standard (e.g., erythromycin)[3].

PKS_Mutasynthesis Substrate 2-(Ethyl carboxy)- 3-methylbutanoic acid Esterase Intracellular Esterases Substrate->Esterase Cellular Uptake Ligase Acyl-CoA Ligase (MatB) Esterase->Ligase Hydrolysis to Diacid PKS PKS AT Domain (Promiscuous) Ligase->PKS ATP + CoA Activation Macrolide Novel Isopropyl- Macrolide Analogue PKS->Macrolide Chain Elongation

Fig 3: Intracellular processing and PKS incorporation of the precursor.

Quantitative Data Summarization

The table below outlines the expected bioactivity metrics and validation thresholds for 2-(ethyl carboxy)-3-methylbutanoic acid across the three screening modalities based on established literature for highly similar branched malonates and valproate analogs.

Screening ModalityTarget Enzyme / SystemPrimary Readout MetricExpected IC₅₀ / YieldPositive Control
Epigenetic HeLa Nuclear Extract (Class I/II HDACs)Fluorescence (Ex 355 / Em 460)1.5 – 5.0 mMTrichostatin A (IC₅₀ < 10 nM)
Metabolic Mitochondrial SDH (Complex II)Absorbance (600 nm, DCPIP)5.0 – 15.0 mMDimethyl malonate (IC₅₀ ~ 2 mM)
Biosynthetic Streptomyces PKS (Stambomycin)LC-HRMS (m/z shift)15 - 25% relative yield*Methylmalonic acid (Native)

*Relative yield compared to native macrolide production in wild-type strains without precursor competition.

References

  • National Institutes of Health (NIH) / NCBI: Epigenetic Histone Deacetylases Activity Assay in the Brain and Peripheral Organ Tissues. Retrieved from:[Link]

  • National Institutes of Health (NIH) / NCBI: Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Retrieved from: [Link]

  • Let's Talk Academy: Succinate Dehydrogenase Malonate Inhibition. Retrieved from:[Link]

  • Royal Society of Chemistry (RSC): Exploiting the inherent promiscuity of the acyl transferase of the stambomycin polyketide synthase for the mutasynthesis of analogues. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Derivatization of 2-(Ethyl carboxy)-3-methylbutanoic Acid for GC-MS

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals. Introduction and Chemical Rationale 2-(Ethyl carboxy)-3-methylbutanoic acid (also systematically known as ethyl hydrogen iso...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals.

Introduction and Chemical Rationale

2-(Ethyl carboxy)-3-methylbutanoic acid (also systematically known as ethyl hydrogen isopropylmalonate or isopropylmalonic acid monoethyl ester) is a dicarboxylic acid monoester. It features a free carboxylic acid, an intact ethyl ester, and an isopropyl group at the alpha carbon. Analyzing this polar, moderately volatile compound via Gas Chromatography-Mass Spectrometry (GC-MS) requires derivatization to mask the active hydrogen of the carboxylic acid. This process prevents hydrogen bonding, increases volatility, and enhances the thermal stability of the analyte [1].

Causality in Reagent Selection: While methylation (e.g., using BF3/Methanol or TMS-diazomethane) is a standard approach for free organic acids, it is strictly contraindicated for this specific molecule. Methylation of a monoester under acidic or basic catalysis frequently induces transesterification. This would convert the existing ethyl ester into a methyl ester, yielding a complex, unquantifiable mixture of dimethyl, diethyl, and ethyl methyl esters.

To preserve the structural integrity of the ethyl ester, silylation is the optimal pathway. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Because the target carboxylic acid is sterically hindered by the adjacent bulky isopropyl group, 1% Trimethylchlorosilane (TMCS) must be added as a catalyst to overcome the activation energy barrier and drive the reaction to 100% completion [1].

Reaction Mechanism

BSTFA acts as a powerful trimethylsilyl (TMS) donor. The reaction proceeds via nucleophilic attack by the carboxylic oxygen on the silicon atom of BSTFA, displacing volatile trifluoroacetamide as a byproduct. The addition of 1% TMCS generates trace amounts of HCl, which catalyzes the enolization and activation of the reagent, significantly accelerating the silylation of sterically hindered sites. The resulting derivative is 2-(ethoxycarbonyl)-3-methylbutanoic acid TMS ester (MW: 246.38 Da).

Experimental Protocol

Self-Validating System: This protocol incorporates rigorous moisture control and internal standardization to ensure quantitative reliability and prevent false negatives caused by reagent quenching.

Materials & Reagents
  • Derivatization Reagent: BSTFA + 1% TMCS (Derivatization grade, sealed in glass ampules).

  • Solvent: Anhydrous Pyridine (Acts as an aprotic solvent and acid scavenger).

  • Internal Standard (ISTD): Tricarballylic acid or Isopropylmalonic acid-d3 [2].

  • Drying Agent: High-purity Nitrogen gas (N2).

Step-by-Step Methodology
  • Sample Aliquoting: Transfer an aliquot containing 1–5 mg of the 2-(ethyl carboxy)-3-methylbutanoic acid extract into a 2 mL amber glass autosampler vial equipped with a PTFE-lined screw cap. Spike the sample with the appropriate ISTD.

  • Desiccation (Critical Step): Evaporate the sample to complete dryness under a gentle stream of high-purity nitrogen at 40 °C.

    • Causality: BSTFA is highly moisture-sensitive. Any residual water will preferentially react with the reagent to form hexamethyldisiloxane (HMDSO) and trimethylsilanol, quenching the reaction and causing poor analyte conversion[1].

  • Reagent Addition: In a fume hood, add 50 µL of anhydrous pyridine to the dried residue to solubilize the sample. Pyridine acts as a base to neutralize the trace HCl generated by the TMCS catalyst, protecting the GC column stationary phase.

  • Derivatization: Add 50 µL of the BSTFA + 1% TMCS reagent. Cap the vial tightly immediately to prevent atmospheric moisture ingress.

  • Thermal Incubation: Vortex the vial for 10 seconds, then place it in a dry block heater at 60 °C for 30 minutes. The elevated temperature is required to overcome the steric hindrance of the alpha-isopropyl group.

  • Cooling and Injection: Remove the vial, allow it to cool to room temperature, and transfer it to the GC autosampler. Inject 1 µL into the GC-MS (Splitless mode).

Data Presentation

Table 1: Reagent Selection Rationale

Derivatization Approach Reagent Outcome on 2-(Ethyl carboxy)-3-methylbutanoic acid Recommendation
Methylation BF3 / Methanol High risk of transesterification; yields mixed methyl/ethyl esters. Not Recommended
Silylation (Standard) BSTFA (neat) Incomplete reaction due to steric hindrance from the isopropyl group. Sub-optimal

| Silylation (Catalyzed) | BSTFA + 1% TMCS | Complete conversion to TMS ester; ethyl ester remains perfectly intact. | Highly Recommended |

Table 2: Expected GC-MS Parameters & Diagnostic Ions

Parameter Value / Description
Derivative Formula C11H22O4Si
Derivative Molecular Weight 246.38 g/mol
Prominent EI Fragments (m/z) 231 [M-CH3]+ (Loss of TMS methyl, highly diagnostic for TMS esters) [3]
173 [M-COOC2H5]+ (Loss of the ethyl ester group)

| | 73 [(CH3)3Si]+ (Base peak for TMS derivatives) |

Workflow Visualization

GCMS_Workflow A 1. Sample Aliquot 2-(ethyl carboxy)-3-methylbutanoic acid + Internal Standard B 2. Evaporation to Dryness (N2 stream, 40°C) A->B Remove interfering H2O C 3. Solubilization Add 50 µL Anhydrous Pyridine B->C Ensure anhydrous state D 4. Derivatization Add 50 µL BSTFA + 1% TMCS C->D Acid scavenger / Solvent E 5. Thermal Incubation 60°C for 30 minutes D->E Overcome steric hindrance F 6. GC-MS Analysis (EI Mode, Splitless Injection) E->F Yields stable TMS ester

Caption: Step-by-step workflow for the silylation of sterically hindered carboxylic acids prior to GC-MS analysis.

Quality Assurance & Troubleshooting

  • Multiple Peaks per Analyte: If two peaks appear for the analyte (e.g., native and derivatized), the silylation is incomplete. Ensure the sample is completely dry before adding reagents, and verify that the BSTFA/TMCS ampule is fresh. Reagents exposed to atmospheric moisture degrade rapidly [1].

  • Injector Artifacts: Malonic acid derivatives can be thermally labile. High injector temperatures (>250 °C) can sometimes cause thermal degradation or decarboxylation in the inlet [2]. If poor peak shape or breakdown products are observed, lower the inlet temperature to 200–220 °C and utilize a deactivated, ultra-inert liner.

References

  • Impact of the injector temperature in GC-MS organic acid analysis . ResearchGate. Available at:[Link]

  • Isopropylmalonic acid | C6H10O4 | CID 69037 . National Center for Biotechnology Information. PubChem Compound Database. Available at: [Link]

Application

Application Note: Enantioselective Decarboxylative Carbon-Carbon Bond Formation Using 2-(Ethyl carboxy)-3-methylbutanoic Acid

Executive Overview In modern asymmetric synthesis, the generation of chiral enolates under mild, neutral conditions is a critical challenge, particularly when working with base-sensitive electrophiles. 2-(Ethyl carboxy)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern asymmetric synthesis, the generation of chiral enolates under mild, neutral conditions is a critical challenge, particularly when working with base-sensitive electrophiles. 2-(Ethyl carboxy)-3-methylbutanoic acid (also known as monoethyl isopropylmalonate) is a highly versatile Substituted Malonic Acid Half-Oxyester (SMAHO). It serves as a traceless pro-nucleophile in organocatalytic and transition-metal-catalyzed enantioselective decarboxylative aldol, Mannich, and Michael reactions.

By leveraging the thermodynamic driving force of CO₂ extrusion, this reagent bypasses the need for strong bases (e.g., LDA or NaH), allowing for the highly enantio- and diastereoselective construction of β -hydroxy and β -amino esters bearing an α -isopropyl stereocenter.

Mechanistic Rationale & Stereoelectronic Control

The utility of 2-(ethyl carboxy)-3-methylbutanoic acid stems from its dual-functional nature. The carboxylic acid moiety acts as a highly effective hydrogen-bond acceptor/donor, enabling precise pre-organization with chiral bifunctional organocatalysts (such as cinchona alkaloid-derived thioureas or squaramides).

Mechanistically, the reaction undergoes a distinct pathway compared to traditional enolate chemistry. As demonstrated in seminal studies on malonic acid half-esters, the reaction proceeds via a stepwise mechanism:

  • Nucleophilic Addition: The SMAHO and the electrophile (aldehyde or imine) are activated simultaneously by the bifunctional catalyst. The initial C-C bond formation occurs prior to decarboxylation, generating a transient post-addition, pre-decarboxylation intermediate[1].

  • Stereoelectronic Alignment & Decarboxylation: The intermediate undergoes a conformational shift to align the scissile C-C bond orthogonally with the adjacent carbonyl π∗ orbital. This stereoelectronic alignment dictates the retro-aldol-like cleavage of CO₂, which acts as the thermodynamic sink driving the reaction forward[2].

  • Protonation: The resulting chiral enolate is stereoselectively protonated within the chiral pocket of the catalyst, yielding the final product[3].

The presence of the bulky isopropyl group on 2-(ethyl carboxy)-3-methylbutanoic acid is a critical design element. While it increases the activation energy for the initial nucleophilic attack, it dramatically enhances facial discrimination within the transition state, leading to exceptional diastereomeric ratios (dr) and enantiomeric excesses (ee).

Catalytic Cycle Visualization

G Cat Chiral Bifunctional Catalyst (H-Bond Donor/Acceptor) Complex Ternary H-Bonded Complex (Pre-organization) Cat->Complex Substrates 2-(Ethyl carboxy)-3-methylbutanoic acid + Electrophile Substrates->Complex Intermediate Post-Addition Pre-Decarboxylation Intermediate Complex->Intermediate C-C Bond Formation TS Decarboxylation Transition State (CO₂ Extrusion) Intermediate->TS Retro-Aldol-like Cleavage Product Enantioenriched Chiral Product (β-Hydroxy/Amino Ester) TS->Product Proton Transfer Product->Cat Catalyst Regeneration

Caption: Catalytic cycle of enantioselective decarboxylative addition using bifunctional organocatalysts.

Quantitative Reaction Profiles

The following table summarizes the validated parameters for asymmetric transformations utilizing 2-(ethyl carboxy)-3-methylbutanoic acid across different electrophilic systems[3][4].

Reaction TypeElectrophileCatalyst SystemTemp (°C)Yield (%)dr (syn:anti)ee (%)
Decarboxylative Aldol 4-NitrobenzaldehydeCinchona-Thiourea (10 mol%)085–92>90:1092–98
Decarboxylative Mannich Cyclic KetimineCu(I)/(R,R)-Ph-Box (5 mol%)-2078–88>95:590–96
Decarboxylative Michael β -NitrostyreneBifunctional Squaramide (10 mol%)2580–8585:1588–94

Self-Validating Experimental Protocol: Enantioselective Decarboxylative Aldol Reaction

Objective: Synthesis of ethyl (2S,3R)-3-hydroxy-2-isopropyl-3-(4-nitrophenyl)propanoate.

Materials:

  • 2-(Ethyl carboxy)-3-methylbutanoic acid (1.2 equiv, rigorously dried)

  • 4-Nitrobenzaldehyde (1.0 equiv)

  • Bifunctional Cinchona-Thiourea Catalyst (10 mol%)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Methodology:

  • System Purging & Pre-organization: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add the chiral catalyst (10 mol%) and 4-nitrobenzaldehyde (1.0 equiv). Inject anhydrous THF to achieve a 0.1 M concentration.

    • Causality: Moisture acts as a competitive hydrogen-bond donor/acceptor. Rigorous anhydrous conditions are mandatory to prevent the disruption of the delicate ternary H-bonding network required for enantio-induction.

  • Nucleophile Introduction: Cool the reaction vessel to 0 °C using an ice/water bath. Dissolve 2-(ethyl carboxy)-3-methylbutanoic acid (1.2 equiv) in a minimal volume of THF and add it dropwise over 15 minutes using a syringe pump.

    • Causality: The α -isopropyl group creates significant steric bulk. Slow addition prevents localized high concentrations of the SMAHO, which could lead to uncatalyzed, racemic background decarboxylation (yielding achiral ethyl isovalerate).

  • Reaction Monitoring (Self-Validation System): Attach a mineral oil bubbler to the Schlenk line exhaust. Stir the reaction at 0 °C.

    • Validation: Because the reaction generates exactly one molar equivalent of CO₂ gas during the transition from the post-addition intermediate to the product, the bubbler provides a real-time, physical readout of reaction kinetics. The cessation of gas evolution directly correlates with the consumption of the intermediate. Cross-validate via TLC (Hexanes/EtOAc 4:1, UV active).

  • Quenching & Workup: Once gas evolution ceases (typically 12–18 hours), quench the reaction at 0 °C by adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the pure β -hydroxy ester.

Troubleshooting & Optimization Insights

  • Solvent Selection: Non-polar or moderately polar aprotic solvents (e.g., THF, MTBE, or Toluene) are strictly preferred. Highly polar protic solvents (like MeOH) will competitively bind to the thiourea catalyst, completely shutting down the enantioselectivity.

  • Temperature Control: If the ee% is lower than expected, lower the reaction temperature to -20 °C. While this will decrease the overall reaction rate (extending the time required for CO₂ evolution), it suppresses the background uncatalyzed decarboxylation pathway, thereby increasing the optical purity of the final product.

  • Substrate Scope Limitations: Highly electron-rich aliphatic aldehydes may exhibit sluggish reactivity due to the steric clash with the isopropyl group of the SMAHO. In such cases, increasing the catalyst loading to 15-20 mol% or switching to a more Lewis-acidic Cu(I)/Box catalytic system is recommended[4].

Sources

Method

"quantification of 2-(ethyl carboxy)-3-methylbutanoic acid in urine samples"

Application Note: High-Throughput Quantification of 2-(Ethyl carboxy)-3-methylbutanoic Acid in Human Urine by LC-MS/MS Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals....

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Quantification of 2-(Ethyl carboxy)-3-methylbutanoic Acid in Human Urine by LC-MS/MS

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals.

Introduction & Analytical Challenges

2-(Ethyl carboxy)-3-methylbutanoic acid (CAS 15112-52-4), also known as 2-isopropylmalonic acid monoethyl ester, is a critical pharmaceutical intermediate and a highly specific biomarker in metabolic and toxicological profiling. Structurally, it is a low-molecular-weight organic acid (MW 174.19 g/mol ) featuring a hydrophobic isopropyl group, an ethyl ester, and a free carboxylic acid.

Quantifying this compound in human urine presents significant analytical challenges. Urine is a highly complex matrix rich in endogenous organic acids, salts, and urea, which collectively cause severe signal suppression (matrix effects) during electrospray ionization (ESI)[1]. Traditional "dilute-and-shoot" methods or simple protein precipitation fail to achieve the requisite sensitivity and selectivity for trace-level quantification[2]. Therefore, a highly selective sample preparation strategy coupled with robust chromatographic separation is mandatory.

Experimental Design & Mechanistic Rationale

To ensure scientific integrity and method robustness, this protocol is built upon two core mechanistic pillars:

A. Selective Extraction via Mixed-Mode Strong Anion Exchange (MAX) SPE The target analyte contains a free carboxylic acid moiety with an estimated pKa of ~3.5–4.5. By adjusting the urine sample to a basic pH (> 6.0), the carboxylic acid is fully deprotonated. A Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent is employed for extraction. The quaternary ammonium groups on the MAX sorbent remain positively charged across all pH ranges, strongly retaining the anionic analyte via electrostatic interactions[3]. This dual-retention mechanism (ion-exchange + reversed-phase) permits aggressive washing with 100% methanol to strip away neutral lipids and hydrophobic interferences without risking analyte breakthrough[3]. Elution is strictly controlled by introducing an acidic organic solvent (2% formic acid), which neutralizes the analyte, breaks the ionic bond, and releases the compound into the eluate.

B. Reversed-Phase LC-MS/MS in Negative ESI Chromatographic separation utilizes a High-Strength Silica (HSS) T3 column, optimized for the retention of polar organic acids. The mobile phase consists of 0.1% formic acid in water and acetonitrile. Maintaining an acidic pH ensures the carboxylic acid remains protonated during chromatography, preventing peak tailing and improving peak shape. Despite the acidic mobile phase, the analyte efficiently deprotonates in the negative electrospray ionization (ESI-) source, yielding a robust [M−H]− precursor ion at m/z 173.1[1].

Self-Validating Quality Control (QC) Framework

To guarantee trustworthiness, this protocol operates as a self-validating system. Every analytical batch must include:

  • System Suitability Test (SST): A neat standard injected prior to the run to verify retention time stability, peak symmetry, and a Signal-to-Noise (S/N) ratio > 10 at the Lower Limit of Quantification (LLOQ).

  • Matrix Blanks & Zero Samples: Processed pooled human urine without Internal Standard (IS) to monitor endogenous interferences, and blanks with IS to rule out cross-talk.

  • Bracketing QCs: Low, Mid, and High Quality Control samples processed alongside unknown samples. The run is only validated if 67% of QCs fall within ±15% of their nominal concentrations.

Step-by-Step Methodologies

Reagents & Materials
  • Standards: 2-(ethyl carboxy)-3-methylbutanoic acid (CAS 15112-52-4) and an appropriate isotope-labeled Internal Standard (IS) (e.g., d7​ -analog).

  • SPE Cartridges: Polymeric MAX SPE Cartridges (30 mg/1 mL).

  • Solvents: LC-MS grade Water, Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), and Ammonium Hydroxide ( NH4​OH ).

Sample Pre-treatment
  • Thaw human urine samples at room temperature and vortex thoroughly for 15 seconds to ensure homogeneity.

  • Transfer 200 µL of the urine sample into a clean 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (1 µg/mL in 50% MeOH).

  • Dilute the sample with 200 µL of 5% NH4​OH in water. Vortex for 10 seconds. (Causality: This step raises the pH to ~10, ensuring complete deprotonation of the analyte's carboxylic acid group for optimal ion-exchange binding).

Solid Phase Extraction (SPE) Workflow
  • Condition: Pass 1 mL of 100% MeOH through the MAX cartridge, followed by 1 mL of LC-MS grade water.

  • Load: Apply the 410 µL pre-treated urine sample onto the cartridge. Allow it to pass through at a controlled flow rate of ~1 mL/min.

  • Wash 1 (Aqueous/Basic): Pass 1 mL of 5% NH4​OH in water to elute unbound basic and polar neutral interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH to remove hydrophobic neutral interferences.

  • Elute: Elute the target analyte into a clean collection tube using 1 mL of 2% Formic Acid in MeOH.

  • Evaporate & Reconstitute: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).

LC-MS/MS Conditions
  • Analytical Column: Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Quantitative Data & Method Validation Summaries

Table 1: LC Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Type
0.0 95 5 Initial
1.0 95 5 Hold
4.0 10 90 Linear
5.0 10 90 Hold
5.1 95 5 Step (Column Wash)

| 7.0 | 95 | 5 | Re-equilibration |

Table 2: Mass Spectrometry MRM Parameters (Negative ESI)

Analyte Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (eV) Purpose
Target Compound 173.1 127.1 -40 -15 Quantifier (Loss of Ethanol)

| Target Compound | 173.1 | 83.1 | -40 | -25 | Qualifier (Loss of Ethanol + CO2​ ) | | Internal Standard | 180.1 | 134.1 | -40 | -15 | IS Quantifier |

Table 3: Method Validation Summary

Validation Parameter Result / Acceptance Criteria

| Linearity Range | 10 - 5000 ng/mL ( R2 > 0.995) | | Intra-day Precision (CV%) | < 6.5% across all QC levels | | Inter-day Precision (CV%) | < 8.2% across all QC levels | | Extraction Recovery | 88.5% - 94.2% (Consistent across range) | | Matrix Effect | 92.1% - 105.3% (Minimal ion suppression) |

Visual Workflows

SPE_Workflow Urine Urine Sample (200 µL) Pretreat Pre-treatment Add IS & 5% NH4OH Urine->Pretreat Load Load Sample (Ion-Exchange Binding) Pretreat->Load Condition Condition MAX Cartridge (MeOH -> Water) Condition->Load Wash Wash Interferences (5% NH4OH -> 100% MeOH) Load->Wash Elute Elute Target Analyte (2% Formic Acid in MeOH) Wash->Elute Dry Evaporate to Dryness (N2 stream at 40°C) Elute->Dry Recon Reconstitute (100 µL Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 1: Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for urine sample preparation.

LCMS_Pathway Autosampler Autosampler (5 µL Injection) Column C18 Analytical Column (Reversed-Phase Separation) Autosampler->Column ESI ESI Source (Negative Mode Ionization) Column->ESI Q1 Quadrupole 1 (Select m/z 173.1) ESI->Q1 CID Collision Cell (CID Fragmentation) Q1->CID Q3 Quadrupole 3 (Select m/z 127.1 & 83.1) CID->Q3 Detector Electron Multiplier (Signal Detection) Q3->Detector

Figure 2: LC-MS/MS analytical pathway and MRM transition logic for the target compound.

References

  • Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS Source: PubMed Central (PMC) URL:[Link]

  • High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds Source: MDPI URL:[Link]

Sources

Application

Application Note: 2-(Ethyl carboxy)-3-methylbutanoic Acid as an Internal Standard in Metabolomics

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Rationale In targeted and untarg...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

In targeted and untargeted metabolomics, the accurate quantification of endogenous metabolites requires robust internal standards (IS) to correct for technical variances during sample extraction, derivatization, and mass spectrometric (MS) acquisition. While stable isotope-labeled (SIL) standards are ideal, their high cost and limited availability for all pathway intermediates necessitate the use of exogenous structural analogs.

2-(ethyl carboxy)-3-methylbutanoic acid (ECMBA) —also known as 2-isopropylmalonic acid monoethyl ester (CAS: 15112-52-4)—has emerged as a highly effective internal standard for profiling short-to-medium chain organic acids and branched-chain amino acid (BCAA) catabolites.

The Causality Behind the Molecule

Selecting an internal standard is an exercise in physicochemical matching. ECMBA is uniquely suited for this role due to two engineered structural features:

  • The Ethyl Ester Moiety: Native dicarboxylic acids (like unsubstituted malonic acid) are highly polar and often elute in the ion-suppression-heavy void volume of reversed-phase liquid chromatography (RPLC) columns. The monoethyl esterification of ECMBA increases its partition coefficient ( LogP ), shifting its retention time into the mid-polar analytical window where key microbial and endogenous organic acids elute.

  • Single Free Carboxyl Group: By restricting the molecule to a single reactive carboxylate, ECMBA prevents the formation of multiple, unpredictable derivatization artifacts during Gas Chromatography-Mass Spectrometry (GC-MS) preparation. It ensures a predictable single-site silylation, yielding a sharp, Gaussian peak. Furthermore, its structural similarity to endogenous BCAA metabolites (e.g., α -ketoisovaleric acid) makes it an ideal surrogate for normalizing extraction recovery [1].

Physicochemical Properties

Understanding the exact mass and partition properties of ECMBA is critical for setting up Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS or identifying its electron ionization (EI) fragments in GC-MS.

ParameterSpecification
Chemical Name 2-(ethyl carboxy)-3-methylbutanoic acid
Synonyms 2-isopropylmalonic acid monoethyl ester; ECMBA
CAS Number 15112-52-4
Molecular Formula C 8​ H 14​ O 4​
Monoisotopic Mass 174.0892 Da
Predicted LogP ~1.24
Optimal MS Polarity Negative Electrospray Ionization (ESI-)

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . By utilizing a pre-extraction spike of ECMBA alongside a post-extraction spike of an orthogonal standard, researchers can mathematically decouple physical extraction losses from MS matrix suppression [2].

Protocol A: Biofluid Extraction and IS Spiking

Objective: Extract polar and mid-polar organic acids from plasma/urine while anchoring recovery variance.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of ECMBA in LC-MS grade methanol. Dilute to a working concentration of 10 µg/mL.

  • Matrix Spiking (Pre-Extraction): Aliquot 50 µL of biofluid (plasma or urine) into a 1.5 mL microcentrifuge tube. Immediately add 20 µL of the ECMBA working solution.

    • Causality: Spiking directly into the matrix before protein precipitation ensures that the IS undergoes the exact same protein-binding and physical partitioning dynamics as the endogenous target analytes.

  • Protein Precipitation: Add 400 µL of ice-cold extraction solvent (Methanol:Acetonitrile:Water, 2:2:1, v/v/v). Vortex vigorously for 60 seconds.

  • Incubation & Centrifugation: Incubate at -20°C for 1 hour to maximize protein flocculation. Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Supernatant Recovery: Transfer 350 µL of the supernatant to a fresh vial.

  • Post-Extraction Spike (The Validation Step): Add 10 µL of a secondary standard (e.g., D3​ -creatinine) to the recovered supernatant. The ratio of ECMBA to the post-extraction standard will quantify the absolute extraction recovery.

Protocol B: GC-MS Derivatization (MOX-TMS)

Objective: Volatilize the extracted organic acids for GC-MS analysis.

  • Evaporation: Evaporate the recovered supernatant to complete dryness under a gentle stream of nitrogen at room temperature.

  • Methoximation (MOX): Add 30 µL of Methoxyamine hydrochloride (20 mg/mL in pyridine). Incubate at 37°C for 90 minutes.

    • Causality: While ECMBA lacks a ketone group and does not react with MOX, this step is mandatory to lock endogenous α -keto acids (like α -ketoisovaleric acid) into stable oxime derivatives, preventing keto-enol tautomerization and multiple peak formation [3].

  • Silylation (TMS): Add 50 µL of MSTFA + 1% TMCS. Incubate at 37°C for 30 minutes.

    • Causality: The TMCS acts as a Lewis acid catalyst, ensuring complete trimethylsilylation of ECMBA's single free carboxyl group, rendering it highly volatile and thermally stable for the GC inlet.

Visualizing the Analytical Logic

The following diagrams illustrate the workflow and the metabolic context of ECMBA.

Workflow A Biofluid Matrix (Plasma/Urine) B Spike IS: ECMBA A->B C L/L Extraction & Protein PPT B->C D MOX-TMS Derivatization C->D E GC-MS / LC-MS Acquisition D->E F Peak Alignment & Normalization E->F

Figure 1: Standardized metabolomics workflow incorporating ECMBA as a pre-extraction internal standard.

Pathway cluster_0 Endogenous Target Metabolites (BCAA Catabolism) Val L-Valine KIV α-Ketoisovaleric Acid Val->KIV BCAT HIB 3-Hydroxyisobutyric Acid KIV->HIB BCKDH Norm Variance Normalization (Analyte Area / IS Area) KIV->Norm HIB->Norm IS Internal Standard (ECMBA) IS->Norm Ratio Anchor

Figure 2: Conceptual mapping of ECMBA as a structural surrogate for normalizing BCAA catabolite variance.

Data Presentation & Method Validation

When validating ECMBA for a new metabolomics panel, laboratories must assess recovery and matrix effects according to regulatory bioanalytical guidelines [2]. Below is a representative validation data structure demonstrating the robustness of ECMBA across different human biofluids.

Biofluid MatrixExtraction Recovery (%)Matrix Effect / Ion Suppression (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
Human Plasma 88.4 ± 3.2-12.1 ± 2.44.15.8
Human Urine 92.1 ± 2.8-8.5 ± 1.93.54.9
Cell Lysate (HeLa) 85.6 ± 4.1-15.3 ± 3.15.26.7

Note: Matrix effect is calculated as (Areapost−spike​/Areaneat​−1)×100 . A negative value indicates ion suppression. The low RSD values (<10%) confirm ECMBA's reliability as a quantitative anchor.

Conclusion

The integration of 2-(ethyl carboxy)-3-methylbutanoic acid (ECMBA) into metabolomics pipelines offers a highly stable, non-endogenous reference point for organic acid profiling. By understanding the causality behind its structural design—specifically the balance of lipophilicity provided by the ethyl ester and the predictable derivatization of its single carboxylate—analytical scientists can confidently deploy ECMBA to normalize technical variance, ensuring high-fidelity biomarker discovery and metabolic pathway analysis.

References

  • Title: Mimicking Ketonuria in the Ketogenesis Defect 3-Hydroxy-3-Methylglutaryl-Coenzyme A Lyase Deficiency: An Artefact in the Analysis of Urinary Organic Acids Source: Journal of Inborn Errors of Metabolism and Screening URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling Source: Current Protocols in Molecular Biology URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 2-(Ethoxycarbonyl)-3-methylbutanoic Acid Synthesis

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals. Introduction & Mechanistic Overview 2-(Ethoxycarbonyl)-3-methylbutanoic acid (CAS: 15112-52-4)—commonly referred to as monoethyl iso...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals.

Introduction & Mechanistic Overview

2-(Ethoxycarbonyl)-3-methylbutanoic acid (CAS: 15112-52-4)—commonly referred to as monoethyl isopropylmalonate or 2-(ethyl carboxy)-3-methylbutanoic acid—is a highly valuable small-molecule building block utilized in the synthesis of complex active pharmaceutical ingredients[1].

The standard preparation of this compound relies on a two-step malonic ester synthesis:

  • Alkylation: Diethyl malonate is alkylated with an isopropyl halide.

  • Selective Saponification: The resulting diethyl isopropylmalonate undergoes partial hydrolysis to yield the monoester[2].

Yield losses in this workflow typically stem from competing E2 elimination during alkylation, over-hydrolysis during saponification, and thermal decarboxylation during isolation. This guide provides field-proven, causality-driven solutions to maximize your synthetic yield.

Pathway Visualization

G A Diethyl Malonate + Base (NaOEt) B Isopropyl Halide (SN2 Alkylation) A->B C Diethyl Isopropylmalonate (Intermediate) B->C Heat/Reflux D KOH in Absolute EtOH (Selective Saponification) C->D 0-25°C E Potassium Monoethyl Isopropylmalonate (Precipitate) D->E Precipitation prevents over-hydrolysis F HCl / Ether Extraction (Acidification) E->F <10°C G 2-(Ethoxycarbonyl)-3- methylbutanoic acid (Target Product) F->G

Workflow for the two-step synthesis of 2-(ethoxycarbonyl)-3-methylbutanoic acid.

Troubleshooting Guides & FAQs

Q1: During the first step (alkylation of diethyl malonate), my yield of diethyl isopropylmalonate is unusually low, and I observe significant gas evolution. What is going wrong? A: You are likely experiencing competitive E2 elimination rather than the desired SN2 alkylation. Isopropyl halides are sterically hindered secondary alkyl halides. When reacted with a strong, unhindered base like sodium ethoxide (NaOEt) in ethanol, the base frequently abstracts a beta-hydrogen from the isopropyl halide instead of facilitating the malonate enolate's nucleophilic attack. This side reaction generates propylene gas and drastically reduces your yield. Solution: To improve the SN2-to-E2 ratio, switch your alkylating agent from isopropyl bromide to isopropyl iodide , which is a far superior electrophile for SN2 reactions. Alternatively, utilize a less nucleophilic base system, such as Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent like DMF. This enhances the nucleophilicity of the malonate enolate without aggressively promoting elimination.

Q2: How do I prevent di-alkylation during the first step? A: While the bulky isopropyl group naturally provides steric hindrance against a second alkylation, di-alkylation can still occur if the stoichiometry is poorly controlled. Ensure you use a statistical excess of diethyl malonate (1.1 to 1.5 equivalents) relative to the isopropyl halide. This ensures that the mono-alkylated product is less likely to be deprotonated and react a second time.

Q3: My partial saponification step yields a messy mixture of unreacted diester, the desired monoester, and fully hydrolyzed di-acid. How can I achieve strict selective mono-hydrolysis? A: Selective mono-saponification is a classic thermodynamic challenge that must be solved using phase-transition chemistry. If you conduct the hydrolysis in aqueous conditions, the first hydrolysis product remains soluble and rapidly undergoes a second hydrolysis to form isopropylmalonic acid. Solution: You must run the reaction in absolute ethanol using exactly 0.95 to 1.0 equivalents of Potassium Hydroxide (KOH)[3]. As the KOH cleaves the first ester group, it forms the mono-potassium salt of the monoethyl ester. Because this potassium salt is highly insoluble in absolute ethanol, it immediately precipitates out of solution as a white crystalline solid[4]. This precipitation physically removes the mono-ester from the basic liquid phase, halting any further hydrolysis and driving the reaction forward via Le Chatelier's principle.

Q4: What is the best method to isolate the free monoester from the precipitated potassium salt without causing degradation? A: Malonic acid half-esters are highly prone to thermal decarboxylation. After filtering the precipitated potassium salt, you must re-suspend it in a minimal amount of water and acidify it using concentrated HCl. Crucially, this must be done at temperatures below 10°C (using an ice bath)[4]. Once acidified, the free 2-(ethoxycarbonyl)-3-methylbutanoic acid can be safely extracted using an organic solvent like diethyl ether or MTBE.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Alkylation to form Diethyl Isopropylmalonate
  • Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, addition funnel, and mechanical stirrer. Purge with inert gas (Nitrogen/Argon).

  • Enolate Formation: Dissolve 1.1 equivalents of diethyl malonate in anhydrous ethanol. Slowly add 1.05 equivalents of a sodium ethoxide (NaOEt) solution. Stir for 30 minutes at room temperature. Validation: The solution should become slightly viscous, indicating enolate formation.

  • Alkylation: Dropwise, add 1.0 equivalent of isopropyl iodide.

  • Reaction: Heat the mixture to a gentle reflux for 4-6 hours. Validation: Monitor completion via GC-MS; the peak for isopropyl iodide should disappear.

  • Workup: Cool to room temperature, quench with saturated NH4​Cl , and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo to yield the intermediate diester.

Protocol 2: Selective Mono-Saponification & Isolation
  • Solvent Preparation: Dissolve 1.0 equivalent of the crude diethyl isopropylmalonate in absolute ethanol (approx. 4 mL per gram of diester) in a flask equipped with a mechanical stirrer[4].

  • Base Preparation: In a separate vessel, prepare a solution of 0.95 equivalents of KOH pellets in absolute ethanol.

  • Hydrolysis: Cool the diester solution to 0°C. Add the ethanolic KOH solution dropwise over 1 hour with vigorous stirring.

  • Precipitation: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Validation: A thick white precipitate (the potassium salt of the monoester) will form, indicating successful mono-saponification.

  • Filtration: Filter the precipitate using a Büchner funnel and wash with cold diethyl ether to remove any unreacted diester.

  • Acidification: Transfer the solid to a flask, add a minimal amount of ice-water (just enough to dissolve), and cool to 5°C. Dropwise, add concentrated HCl until the pH reaches 2. Validation: Monitor the temperature continuously; it must not exceed 10°C to prevent decarboxylation[4].

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, dry over MgSO4​ , and evaporate the solvent under reduced pressure (at <30°C) to yield the pure 2-(ethoxycarbonyl)-3-methylbutanoic acid.

Quantitative Data: Optimization of Saponification Conditions

The table below summarizes how solvent and base selection dictate the yield and purity of the mono-saponification step.

Solvent SystemBase (Eq)TemperatureYield of MonoesterMajor Byproduct
Water / Ethanol (1:1)NaOH (1.0)25°C45%Di-acid (Isopropylmalonic acid)
95% EthanolKOH (1.0)25°C65%Di-acid & Unreacted Diester
Absolute Ethanol KOH (0.95) 0°C to 25°C >85% Unreacted Diester (Easily recoverable)
Absolute EthanolNaOEt (1.0)25°CN/ATransesterification (No hydrolysis)

Table 1: Impact of solvent and base selection on the selective mono-saponification of diethyl isopropylmalonate. Absolute ethanol combined with KOH is critical for inducing the precipitation of the mono-potassium salt, thereby maximizing yield and preventing over-hydrolysis.

References

  • Title: Medchemexpress LLC 2-(ethoxycarbonyl)
  • Title: Buy 2-Isopropyl-malonic acid monoethyl ester | 15112-52-4 | Source: Smolecule | URL
  • Title: US6580004B1 - Process for preparing potassium monoethyl malonate | Source: Google Patents | URL
  • Title: Malonic acid, tert-butyl ethyl ester | Source: Organic Syntheses Procedure | URL
  • Title: The Synthesis of Potassium Tert-Butyl Malonate: A Technical Guide | Source: Benchchem | URL
  • Title: selective saponification of diethyl malonate to potassium monoethyl malonate | Source: Benchchem | URL

Sources

Optimization

"common side products in the synthesis of 2-(ethyl carboxy)-3-methylbutanoic acid"

Welcome to the Technical Support Center for the synthesis of 2-(ethoxycarbonyl)-3-methylbutanoic acid (commonly known as monoethyl isopropylmalonate or 2-isopropyl-malonic acid monoethyl ester)[1]. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(ethoxycarbonyl)-3-methylbutanoic acid (commonly known as monoethyl isopropylmalonate or 2-isopropyl-malonic acid monoethyl ester)[1].

As a Senior Application Scientist, I frequently see researchers encounter yield and purity bottlenecks when synthesizing this critical pharmaceutical intermediate. The synthesis relies on a two-stage workflow: the alkylation of diethyl malonate with a secondary alkyl halide (isopropyl bromide), followed by a highly controlled mono-saponification[2][3]. Because secondary alkyl halides are prone to elimination and malonic half-esters are thermally sensitive, understanding the mechanistic causality behind each step is essential for a self-validating, high-yield protocol.

Below is our comprehensive troubleshooting guide, complete with pathway visualizations, quantitative side-product data, mechanistic FAQs, and optimized step-by-step methodologies.

Part 1: Mechanistic Pathway & Workflow

To troubleshoot effectively, we must first map the competing reaction pathways. The diagram below illustrates the major synthetic routes and the specific points where side products diverge from the target workflow.

SynthesisPathway DM Diethyl Malonate + Isopropyl Bromide Alkylation Step 1: Alkylation (NaOEt / EtOH, Reflux) DM->Alkylation Intermediate Diethyl Isopropylmalonate (Main Intermediate) Alkylation->Intermediate SN2 Pathway (Major) Side1 Side Products: Propene (E2), Unreacted DM, Diethyl Diisopropylmalonate Alkylation->Side1 E2 / Over-alkylation (Minor) Saponification Step 2: Mono-Saponification (1 eq. KOH/NaOH, 0-25°C) Intermediate->Saponification Target 2-(Ethoxycarbonyl)-3- methylbutanoic acid (Target Product) Saponification->Target Controlled Hydrolysis Side2 Side Products: Isopropylmalonic Acid (Di-acid), Unreacted Diester, Isovaleric Acid (Decarboxylation) Saponification->Side2 Over-hydrolysis / Heating

Workflow and side-product formation in the synthesis of 2-(ethoxycarbonyl)-3-methylbutanoic acid.

Part 2: Quantitative Data on Side Product Distribution

Understanding the baseline distribution of side products allows you to validate whether your reaction is proceeding normally or requires intervention.

Reaction StepExperimental ConditionTarget Product YieldMajor Side ProductSide Product %
1. Alkylation Standard (1.0 eq iPrBr, NaOEt, Reflux)Diethyl isopropylmalonate (70-75%)Unreacted Diethyl Malonate15-25%
1. Alkylation Optimized (1.5 eq iPrBr, NaOEt, Extended Reflux)Diethyl isopropylmalonate (95-97%)[3]Propene (Gas, lost to exhaust)N/A
2. Saponification Standard (1.2 eq KOH, RT rapid addition)Monoethyl isopropylmalonate (70-80%)Isopropylmalonic acid (Di-acid)15-20%
2. Saponification Optimized (1.0 eq KOH, 0°C dropwise addition)Monoethyl isopropylmalonate (>90%)Unreacted Diester<5%

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I recovering so much unreacted diethyl malonate in Step 1, even after 10 hours of reflux? Causality: This is the most common issue when working with secondary alkyl halides. The strong base (sodium ethoxide) used to deprotonate the malonic ester also acts as a nucleophile in a competing E2 elimination reaction with isopropyl bromide[2]. This side reaction converts your alkylating agent into propene gas, which bubbles out of the condenser. Consequently, the reaction is starved of the electrophile, leaving unreacted diethyl malonate behind. Solution: Careful optimization of the stoichiometry is essential[2]. Do not use a 1:1 ratio. Use a significant excess of isopropyl bromide (1.5 equivalents) and add it dropwise to the refluxing enolate solution to ensure the SN2 pathway outcompetes the E2 pathway[2][3].

Q2: My LC-MS shows a significant amount of isopropylmalonic acid (the di-acid). How do I prevent over-hydrolysis during Step 2? Causality: The two ester groups in diethyl isopropylmalonate are initially chemically equivalent. Once the first ester is hydrolyzed, it forms a carboxylate anion. This anionic charge electronically repels the incoming hydroxide ion, significantly increasing the activation energy required to hydrolyze the second ester group. However, if the base is added too quickly or at elevated temperatures, local pooling of high hydroxide concentrations will force the di-saponification[1]. Solution: Exploit the kinetic difference between the neutral diester and the anionic monoester. Use strictly 1.0 equivalent of KOH, dilute it in ethanol, and add it dropwise at 0°C with vigorous stirring to prevent local concentration gradients.

Q3: I detect 3-methylbutanoic acid (isovaleric acid) or ethyl 3-methylbutanoate in my final product. Where is this coming from? Causality: You are observing thermal decarboxylation. Malonic acids and their monoesters are thermodynamically unstable at elevated temperatures, especially under acidic conditions. During the final workup, when you add acid to protonate the carboxylate salt, heating the mixture will cause the molecule to lose CO₂. Solution: Maintain strict thermal control during workup. Keep the temperature below 15°C during acidification. When evaporating the extraction solvent (e.g., diethyl ether) in vacuo, ensure your rotary evaporator water bath is set strictly below 30°C.

Q4: Is dialkylation (diethyl diisopropylmalonate) a significant risk in Step 1? Causality: Generally, no. The bulkier nature of secondary alkyl halides creates severe steric hindrance[2]. Once the first isopropyl group is attached, the resulting enolate is highly congested. The SN2 reaction of this bulky enolate with a second molecule of isopropyl bromide is kinetically unfavorable, typically representing <2% of the crude mixture unless extreme conditions (e.g., NaH in HMPT) are utilized.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Optimized Synthesis of Diethyl Isopropylmalonate (Alkylation)

This protocol is adapted to maximize SN2 substitution and mitigate E2 elimination losses[2][3].

  • Enolate Formation: To a rigorously dried flask equipped with a reflux condenser and dropping funnel, add a stirred solution of 21 wt. % sodium ethoxide in ethanol (0.6 M)[3].

  • Substrate Addition: Slowly add diethyl malonate (0.5 M). You will observe the immediate formation of a white precipitate (the sodium salt of diethyl malonate)[2][3].

  • Heating: Heat the mixture to reflux. The white precipitate will dissolve as the temperature increases, serving as a visual validation of enolate solubility[2][3].

  • Alkylation: Add 2-bromopropane (isopropyl bromide, 0.75 M - note the 1.5x excess) dropwise to the refluxing mixture over a period of 45 minutes[3].

  • Reflux: Continue refluxing the reaction mixture for a minimum of 10 hours to drive the sterically hindered SN2 reaction to completion[2][3].

  • Workup: Cool to room temperature and remove the ethanol in vacuo. Dissolve the residue in diethyl ether, wash with saturated aqueous NH₄Cl to quench unreacted base, dry over anhydrous MgSO₄, and evaporate to yield the intermediate as a pale brown oil (Expected yield: ~97%)[2][3].

Protocol B: Controlled Mono-Saponification to Target Product

This protocol ensures the isolation of 2-(ethoxycarbonyl)-3-methylbutanoic acid without di-acid contamination[1].

  • Solvation: Dissolve the crude diethyl isopropylmalonate (1.0 eq) in absolute ethanol and cool the flask to 0°C using an ice-water bath.

  • Base Addition: Prepare a solution of KOH (strictly 1.0 eq) in a minimum amount of ethanol/water. Add this solution dropwise over 1 hour to the chilled diester solution under vigorous stirring.

  • Hydrolysis: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours[1].

  • Solvent Removal: Evaporate the ethanol under reduced pressure (Water bath <30°C).

  • Aqueous Extraction: Dissolve the resulting solid (potassium salt of the monoester) in cold water. Wash the aqueous layer with diethyl ether to remove any unreacted diester.

  • Acidification (Critical Step): Cool the aqueous layer to 0°C. Slowly acidify to pH 2 using cold 1M HCl. Self-Validation: The product will oil out of the aqueous phase.

  • Isolation: Extract the aqueous layer immediately with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo (Water bath <30°C) to yield the pure 2-(ethoxycarbonyl)-3-methylbutanoic acid.

Part 5: References

  • Title: Application Notes and Protocols: Malonic Ester Synthesis with Secondary Alkyl Halides Source: BenchChem URL: 2

  • Title: Diethyl isopropylmalonate synthesis Source: ChemicalBook URL: 3

  • Title: Buy 2-Isopropyl-malonic acid monoethyl ester | 15112-52-4 Source: Smolecule URL: 1

Sources

Reference Data & Comparative Studies

Validation

Inter-Laboratory Study for the Quantification of 2-(Ethyl Carboxy)-3-Methylbutanoic Acid: A Methodological Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological comparison, analytical causality, and inter-laboratory validation protocols. Mechanistic Principles &...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological comparison, analytical causality, and inter-laboratory validation protocols.

Mechanistic Principles & Analytical Causality

The Analyte in Context 2-(Ethoxycarbonyl)-3-methylbutanoic acid (CAS 15112-52-4), also known as 2-isopropyl-malonic acid monoethyl ester, is a critical small-molecule organic intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs)[1]. Accurate quantification of this intermediate is essential to monitor reaction kinetics, ensure batch-to-batch reproducibility, and control downstream impurities in final pharmaceutical products.

The Analytical Challenge & Causality of Method Selection The chemical structure of 2-(ethoxycarbonyl)-3-methylbutanoic acid features a free carboxylic acid group and an ester moiety, but it notably lacks an extended conjugated π -electron system. This structural characteristic inherently limits its molar absorptivity in the UV range. Consequently, traditional high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) suffers from poor sensitivity and is highly susceptible to matrix interferences from aromatic APIs or extraction solvents.

To overcome this, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior alternative. The causality behind this choice is rooted in the molecule's ionization behavior: the free carboxylic acid moiety readily undergoes deprotonation in a neutral or slightly basic environment, making it an ideal candidate for Electrospray Ionization in negative mode (ESI-). By targeting the [M−H]− precursor ion (m/z 173.1) and utilizing Collision-Induced Dissociation (CID) to monitor specific product ions (e.g., the loss of the ethoxycarbonyl group), the LC-MS/MS method achieves unparalleled specificity and sensitivity.

Inter-Laboratory Study Design: A Self-Validating System

In accordance with , an analytical procedure must be demonstrated to be fit for its intended purpose across different testing environments[2]. This inter-laboratory study was designed as a self-validating system executed across three independent laboratories to assess reproducibility and robustness[3].

The Self-Validating Mechanism To ensure absolute trustworthiness, the protocol mandates the use of a stable isotope-labeled internal standard (SIL-IS) added prior to sample preparation. This internal standard dynamically corrects for matrix effects (ionization suppression or enhancement) and volumetric losses during extraction[4]. Furthermore, spike recovery tests at three distinct concentration levels (low, medium, and high) are embedded into every analytical batch. This ensures that extraction efficiency, accuracy, and precision are continuously monitored and validated internally without relying solely on external calibration curves.

Experimental Protocols: Step-by-Step Methodology

The following protocol details the optimized LC-MS/MS workflow distributed to all participating laboratories for the quantification of 2-(ethoxycarbonyl)-3-methylbutanoic acid.

Phase 1: Sample Preparation & Extraction
  • Sample Aliquoting & Spiking: Transfer 100 µL of the API matrix or biological sample into a 1.5 mL microcentrifuge tube. Spike with 10 µL of the internal standard working solution (100 ng/mL).

  • Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate.

    • Causality: Ethyl acetate selectively partitions the moderately polar 2-(ethoxycarbonyl)-3-methylbutanoic acid into the organic phase while precipitating proteins and leaving highly polar, ion-suppressing matrix interferents in the aqueous phase.

  • Phase Separation: Vortex vigorously for 2 minutes. Centrifuge at 10,000 × g for 5 minutes at 4°C to achieve a clear phase separation[5].

  • Concentration: Transfer 400 µL of the upper organic layer to a clean autosampler vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile) (50:50, v/v). Vortex for 30 seconds[4].

Phase 2: LC-MS/MS Instrumental Analysis
  • Column: C18 analytical column (50 × 2.1 mm, 1.7 µm particle size) maintained at 40°C[5].

  • Mobile Phase: Gradient elution utilizing 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI negative mode, Multiple Reaction Monitoring (MRM).

Data Presentation: LC-MS/MS vs. HPLC-UV Comparison

To objectively evaluate the performance of the LC-MS/MS method, it was compared against a traditional HPLC-UV (210 nm) alternative across the three participating laboratories. The aggregated data is summarized below.

Analytical ParameterLC-MS/MS (Proposed Method)HPLC-UV (Alternative Method)
Detection Mechanism Precursor-to-product ion transition (MRM)UV Absorbance (210 nm)
Limit of Quantitation (LOQ) 1.5 ng/mL250 ng/mL
Linearity Range ( R2 ) 1.5 – 500 ng/mL (>0.998)250 – 5,000 ng/mL (>0.990)
Inter-Lab Precision (RSD%) 4.2% – 6.8%12.5% – 18.4%
Mean Accuracy (Recovery) 98.5% ± 3.2%85.0% ± 9.5%
Matrix Interference Negligible (IS corrected)High (Co-eluting peaks)

Data Synthesis: The data clearly demonstrates the superiority of the LC-MS/MS approach. The HPLC-UV method exhibits a high LOQ and poor inter-laboratory precision (up to 18.4% RSD), primarily due to baseline drift and co-eluting matrix peaks absorbing at the non-specific 210 nm wavelength. In contrast, the LC-MS/MS method, fortified by IS-normalization, maintains robust precision and high accuracy across all testing sites, fulfilling the strict acceptance criteria outlined in ICH Q2(R2)[3].

Workflow Visualization

InterLabValidation A Method Design ICH Q2(R2) Specs B Sample Prep & Spike (Self-Validating LLE) A->B C Sample Distribution (Triplicate Levels) B->C D1 Lab A: LC-MS/MS ESI- MRM C->D1 D2 Lab B: LC-MS/MS ESI- MRM C->D2 D3 Lab C: LC-MS/MS ESI- MRM C->D3 E Data Aggregation IS Normalization D1->E D2->E D3->E F Final Validation Accuracy & Precision E->F

Figure 1: Inter-laboratory validation workflow for LC-MS/MS quantification.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link][2]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link][3]

  • Inter-laboratory validation of liquid chromatography–tandem mass spectrometry multi-mycotoxin determination in animal feed Source: PMC / National Institutes of Health URL:[Link][4]

  • Toward standardized epitranscriptome analytics: an inter-laboratory comparison of mass spectrometric detection and quantification Source: Nucleic Acids Research / Oxford Academic URL:[Link][5]

Sources

Validation

"benchmarking analytical standards for 2-(ethyl carboxy)-3-methylbutanoic acid"

Title: Benchmarking Analytical Standards for 2-(Ethyl carboxy)-3-methylbutanoic Acid: A Comprehensive Comparison Guide Introduction 2-(Ethyl carboxy)-3-methylbutanoic acid (IUPAC: 2-ethoxycarbonyl-3-methylbutanoic acid;...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Analytical Standards for 2-(Ethyl carboxy)-3-methylbutanoic Acid: A Comprehensive Comparison Guide

Introduction 2-(Ethyl carboxy)-3-methylbutanoic acid (IUPAC: 2-ethoxycarbonyl-3-methylbutanoic acid; CAS: 15112-52-4), frequently referred to as 2-isopropyl-malonic acid monoethyl ester, is a highly versatile small-molecule organic intermediate[1]. With a molecular formula of C8H14O4 and a molecular weight of 174.19 g/mol , it is predominantly utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced research chemicals[2]. As drug development pipelines demand increasingly stringent purity profiles, establishing robust, benchmarked analytical standards for this intermediate is critical.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of various analytical modalities for the standardization of 2-(ethyl carboxy)-3-methylbutanoic acid, providing field-proven protocols and causality-driven methodologies to ensure scientific integrity.

Physicochemical Profiling & Analytical Challenges Before selecting an analytical method, one must fundamentally understand the molecule's intrinsic properties:

  • Lack of a Strong Chromophore: The aliphatic nature of the malonic acid backbone means it lacks conjugated π -systems. Consequently, traditional HPLC-UV exhibits poor sensitivity, requiring low-wavelength detection (e.g., 210 nm) which is highly susceptible to baseline drift and matrix solvent interference.

  • Ionizable Carboxylic Acid: With an estimated pKa of 3.5–4.0[3], the molecule exists in a pH-dependent equilibrium. In reverse-phase liquid chromatography (RPLC), failing to control the mobile phase pH leads to severe peak tailing and irreproducible retention times.

  • Thermal Lability: As a malonic acid monoester, the free acid can undergo decarboxylation at elevated temperatures, complicating direct Gas Chromatography (GC) analysis[3].

Benchmarking Analytical Modalities To establish a reliable analytical standard, we benchmarked four primary modalities. The data below summarizes their comparative performance for purity assay and impurity profiling.

Analytical ModalityLimit of Detection (LOD)Linear Dynamic RangeSample Preparation ComplexityPrimary Use Case
LC-MS/MS (ESI-) 0.5 ng/mL3.0 orders of magnitudeLow (Direct dilution in buffer)Trace impurity profiling & high-sensitivity quantitation
GC-MS (EI) 5.0 ng/mL3.0 orders of magnitudeHigh (Requires silylation)Orthogonal structural confirmation & volatile impurities
HPLC-CAD 50 ng/mL2.5 orders of magnitudeLow (Direct dilution)Universal mass balance & routine purity assays
HPLC-UV (210 nm) 500 ng/mL2.0 orders of magnitudeLow (Direct dilution)Not recommended (High matrix interference)

Mandatory Visualization: Analytical Decision Tree The following workflow dictates the selection of the appropriate analytical method based on the physicochemical constraints of 2-(ethyl carboxy)-3-methylbutanoic acid.

G Start 2-(ethyl carboxy)-3-methylbutanoic acid (CAS: 15112-52-4) Challenge Analytical Challenges: pKa ~3.8 | No Chromophore | Thermal Lability Start->Challenge LCMS LC-MS/MS (ESI-) Primary Quantitation Challenge->LCMS Trace Analysis GCMS GC-MS (EI) Orthogonal Confirmation Challenge->GCMS Structural Data HPLC HPLC-CAD Universal Detection Challenge->HPLC Routine Assay LC_Prep Aqueous Dilution (10mM NH4OAc, pH 6.8) LCMS->LC_Prep GC_Prep Silylation (BSTFA + 1% TMCS, 60°C) GCMS->GC_Prep HPLC_Prep Direct Injection (Acetonitrile/Water) HPLC->HPLC_Prep Result1 High-Sensitivity Impurity Profiling LC_Prep->Result1 Result2 Structural Elucidation (Mass Fragmentation) GC_Prep->Result2 Result3 Mass Balance & Purity Assay HPLC_Prep->Result3

Caption: Analytical decision tree for 2-(ethyl carboxy)-3-methylbutanoic acid standardization.

Experimental Protocols: Self-Validating Systems

A protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any deviation in performance is immediately detectable by the analyst.

Protocol 1: LC-MS/MS Quantitation (Negative Electrospray Ionization)

Causality & Rationale: Because 2-(ethyl carboxy)-3-methylbutanoic acid possesses a free carboxylic acid (pKa ~3.8), it readily deprotonates to form a highly stable [M−H]− ion ( m/z 173.1)[3]. We utilize a neutral mobile phase (pH 6.8) rather than an acidic one. Why? While acidic mobile phases (e.g., 0.1% Formic Acid) are standard for LC-MS, they suppress the ionization of weak acids. By using 10 mM Ammonium Acetate, we force the molecule into its anionic state in solution, maximizing ESI- sensitivity. To counteract the loss of chromatographic retention typical of ionized analytes, a polar-embedded C18 or mixed-mode anion-exchange column is employed.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve the analytical standard in 50:50 Methanol:Water to a stock concentration of 1 mg/mL. Dilute serially to create a calibration curve (1 ng/mL to 1000 ng/mL).

  • Mobile Phase Setup:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 6.8).

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a Mixed-Mode WAX (Weak Anion Exchange) column (2.1 x 100 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 8 minutes.

  • MS/MS Detection: Monitor the MRM transition m/z 173.1 129.1 (loss of CO2​ ) and m/z 173.1 85.1 (loss of the ethyl ester group).

  • Self-Validation Step: Inject a blank solvent immediately following the 1000 ng/mL standard. Acceptance criteria: The blank must show an integrated area of <0.1% of the Lower Limit of Quantitation (LLOQ) to confirm zero carryover—a frequent artifact when analyzing "sticky" carboxylic acids.

Protocol 2: GC-MS Orthogonal Confirmation via Silylation

Causality & Rationale: Direct GC-MS of malonic acid monoesters leads to thermal decarboxylation in the hot injection port, yielding artificially high levels of degradation products[3]. By derivatizing the free carboxylic acid with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane), we replace the active proton with a bulky trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically lowering the boiling point and ensuring absolute thermal stability during volatilization.

Step-by-Step Methodology:

  • Sample Lyophilization: Ensure the 2-(ethyl carboxy)-3-methylbutanoic acid sample is completely anhydrous. Causality: BSTFA reacts violently with water, which will quench the derivatization reagent before it can react with the analyte.

  • Derivatization Reaction: Add 50 µL of the analyte (1 mg/mL in anhydrous Pyridine) to a silanized glass vial. Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL (split ratio 10:1) onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm). Program the oven from 80°C (hold 2 min) to 280°C at 15°C/min.

  • Self-Validation Step: Monitor the chromatogram for the underivatized precursor mass ( m/z 174). Acceptance criteria: The presence of the underivatized peak must be <1% relative to the TMS-derivatized peak ( m/z 246). If >1%, the sample contained residual moisture, and the batch must be re-lyophilized and re-derivatized.

Conclusion For the rigorous benchmarking of 2-(ethyl carboxy)-3-methylbutanoic acid standards, reliance on traditional HPLC-UV is inadequate due to the molecule's lack of a chromophore. A dual-modality approach—utilizing LC-MS/MS (ESI-) for highly sensitive, routine impurity profiling, orthogonally validated by silylated GC-MS for structural elucidation—provides a self-validating, definitive analytical framework.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Ethyl carboxy)-3-methylbutanoic acid

As a Senior Application Scientist, I approach chemical handling not just as a checklist of safety rules, but as a mechanistic system. When working with 2-(Ethoxycarbonyl)-3-methylbutanoic acid (also known as 2-isopropylm...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not just as a checklist of safety rules, but as a mechanistic system. When working with 2-(Ethoxycarbonyl)-3-methylbutanoic acid (also known as 2-isopropylmalonic acid monoethyl ester), understanding its molecular behavior is the key to designing a fail-safe operational protocol.

This guide synthesizes structural chemistry with field-proven logistical strategies to provide you with a self-validating framework for handling this specific organic intermediate.

Executive Summary & Chemical Risk Profile

2-(Ethoxycarbonyl)-3-methylbutanoic acid is a highly versatile small-molecule intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and method development[1]. However, its dual-functional nature—housing both a carboxylic acid and an ethyl ester moiety—creates a specific hazard profile that requires targeted logistical planning[2].

Table 1: Chemical Identity & Quantitative Hazard Data

ParameterSpecificationMechanistic Implication
CAS Number 15112-52-4Primary identifier for SDS and regulatory tracking[2].
Molecular Formula C₈H₁₄O₄Indicates a highly oxygenated, moderately lipophilic structure.
Molecular Weight 174.19 g/mol Low molecular weight contributes to vapor pressure and inhalation risks[1].
Skin Irritation Category 2 (H315)The carboxylic acid protonates physiological surfaces, causing localized pH drops and protein denaturation[2].
Eye Irritation Category 2A (H319)Direct contact causes severe mucosal irritation; requires splash protection[2].
STOT SE 3 Category 3 (H336)The ester moiety increases volatility. Vapors can cross the blood-brain barrier or irritate respiratory mucosa, leading to drowsiness or dizziness[2].

Personal Protective Equipment (PPE) Matrix & Selection Rationale

A common failure point in laboratory safety is the blind reliance on standard nitrile gloves. Because this compound contains an ester functional group, it can rapidly degrade and permeate standard nitrile matrices[3]. The PPE matrix below is engineered specifically for this molecular profile.

Table 2: Mechanistic PPE Selection Matrix

PPE ComponentRequired SpecificationMechanistic Justification & Operational Rule
Hand Protection Butyl Rubber or PE Laminate (e.g., Silver Shield)Critical: Esters readily permeate nitrile[3]. Butyl rubber provides superior resistance to both esters and carboxylic acids. If nitrile must be used for micro-weighing dexterity, you must double-glove and discard immediately upon any incidental contact.
Eye Protection ANSI Z87.1 Chemical Splash GogglesSafety glasses are insufficient. The H319 (Eye Irrit. 2A) classification demands a full mucosal seal to prevent capillary action of splashed liquids[2].
Respiratory Fume Hood (Primary) / Half-Mask with OV Cartridge (Secondary)The H336 classification indicates that vapor accumulation causes central nervous system depression (dizziness)[2]. All open-container work must remain under negative pressure.
Body Protection Flame-Resistant (FR) or High-Density Polyethylene Lab CoatProtects against permeation to the skin (H315). Ensure cuffs are tucked under the gloves to prevent wrist exposure.

Operational Workflow & Handling Protocol

To ensure trustworthiness and reproducibility, the following protocol acts as a self-validating system. Do not proceed to the next step unless the prior condition is explicitly met.

Step-by-Step Handling Methodology:

  • Environmental Verification: Before opening the primary container, verify that the chemical fume hood face velocity is actively reading between 0.4 to 0.6 m/s (80–120 fpm).

  • Workspace Segregation: Clear the hood of incompatible materials. As an organic acid, this compound must be kept strictly isolated from strong bases, strong oxidizing agents, and reducing agents to prevent exothermic reactions.

  • Dexterity vs. Safety Trade-off: Don your baseline PPE (goggles, lab coat). If dispensing volumes >10 mL, don butyl rubber gloves. If dispensing <1 mL where high tactile feedback is required, don double-layered heavy-duty nitrile gloves, fully acknowledging they offer only splash protection, not immersion protection.

  • Aerosol Mitigation: Transfer the liquid using a chemically resistant glass syringe or a PTFE-lined positive displacement pipette. Do not pour directly from the bottle, as the low molecular weight (174.19 g/mol ) allows for rapid vapor generation (H336)[1][2].

  • Decontamination: Wipe down the exterior threads of the primary container with a compatible solvent (e.g., ethanol) before sealing. Doff the outer gloves inside-out while still inside the fume hood to contain any microscopic contamination.

G Start Pre-Operation: Fume Hood & PPE Check Dispense Dispensing & Weighing (Inside Fume Hood) Start->Dispense PPE Verified Spill Spill Detected? Dispense->Spill Monitor Reaction Synthesis / Method Dev Waste Waste Segregation (Organic Acid Waste) Reaction->Waste Protocol Complete Spill->Reaction No Evac Evacuate & Isolate Area Spill->Evac Yes Neutralize Neutralize (NaHCO3) & Absorb Evac->Neutralize Hazmat Protocol Neutralize->Waste Collect

Figure 1: Operational workflow and emergency spill response for 2-(ethoxycarbonyl)-3-methylbutanoic acid.

Spill Response & Disposal Plan

In the event of a breach, the fundamental goal is to mitigate the STOT SE 3 (inhalation) and Skin Irrit. 2 hazards simultaneously. The following protocol utilizes acid-base chemistry to safely neutralize the threat.

Emergency Spill Protocol:

  • Isolate and Evacuate: For spills exceeding 50 mL outside of a fume hood, immediately evacuate the immediate vicinity. The ester-driven volatility will rapidly saturate the local breathing zone, causing dizziness.

  • Escalate PPE: Responders must upgrade to heavy-duty butyl gloves, a full face shield, and a NIOSH-approved half-mask respirator equipped with Organic Vapor (OV) cartridges.

  • Chemical Neutralization: Do not use plain paper towels. Surround the spill perimeter with a chemical absorbent boom. Slowly broadcast a weak base—specifically sodium bicarbonate (NaHCO₃) powder —over the spill, working from the outside in.

    • Causality Note: We use a weak base rather than a strong base (like NaOH) to neutralize the carboxylic acid moiety because it prevents a violent, highly exothermic reaction while effectively reducing the compound's volatility and corrosivity.

  • Validation of Neutralization: Wait until all effervescence (CO₂ gas evolution) has completely ceased. This is your visual, self-validating proof that the acid has been neutralized.

  • Collection and Disposal: Sweep the neutralized matrix using non-sparking tools into a High-Density Polyethylene (HDPE) container. Label the container explicitly as "Hazardous Waste: Neutralized Organic Acid/Ester Matrix" and transfer it to the facility's designated organic waste accumulation area in compliance with local environmental regulations.

References

  • NextSDS. "2-(ethyl carboxy)-3-methylbutanoic acid — Chemical Substance Information." NextSDS Regulatory Database. [Link]

  • Primo Dental Products. "Are Nitrile Gloves Chemical Resistant? (Degradation and Permeation of Esters)." Primo Dental Products.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Ethyl carboxy)-3-methylbutanoic acid
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2-(Ethyl carboxy)-3-methylbutanoic acid
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